Methyl 4-amino-2,5-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMJOPCOWABHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736721 | |
| Record name | Methyl 4-amino-2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952285-52-8 | |
| Record name | Methyl 4-amino-2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing attributes such as metabolic stability, binding affinity, and lipophilicity.[1] Within this context, this compound emerges as a pivotal building block. Its trifunctional nature—an amine, an ester, and a specifically substituted aromatic ring—offers a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals who leverage such intermediates to architect next-generation therapeutics.
Core Chemical and Physical Properties
This compound is a synthetically derived organic compound valued for its specific arrangement of functional groups that allow for regioselective chemical modifications. While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably established from supplier data and comparison with closely related analogues.
Table 1: Physicochemical and Identification Data
| Property | Data | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 952285-52-8 | [2][3] |
| Molecular Formula | C₈H₇F₂NO₂ | [2][3] |
| Molecular Weight | 187.14 g/mol | [2] |
| Purity | Typically ≥95% | [2][4][5] |
| Appearance | White to off-white solid (inferred) | [6][7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | N/A |
| Storage | Store in a cool, dry place | [4] |
Note: Appearance and solubility are inferred from structurally similar compounds, as specific experimental data is not widely available.
Spectroscopic Characterization: A Predictive Analysis
A thorough understanding of a molecule's spectral signature is critical for reaction monitoring and quality control. Below is an expert analysis of the expected spectral characteristics of this compound, based on first principles and data from analogous structures.[8][9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), each appearing as a doublet of doublets due to coupling with both fluorine atoms and the adjacent proton. - Amine Protons (-NH₂): A broad singlet (approx. 4.0-5.0 ppm), the chemical shift of which is solvent-dependent. - Methyl Protons (-OCH₃): A sharp singlet (approx. 3.8 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 165 ppm. - Aromatic Carbons: Four signals in the aromatic region (approx. 110-150 ppm). Carbons directly bonded to fluorine will show large C-F coupling constants. |
| ¹⁹F NMR | - Two distinct signals for the non-equivalent fluorine atoms, each likely appearing as a doublet due to F-F coupling. |
| IR Spectroscopy | - N-H Stretch: Two characteristic peaks for the primary amine around 3300-3500 cm⁻¹. - C=O Stretch: A strong, sharp absorption for the ester carbonyl group around 1700-1720 cm⁻¹. - C-F Stretch: Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 187. - Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 156; loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 128. |
Synthesis and Reactivity: A Practical Workflow
The most direct and industrially relevant synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This method is reliable and scalable.
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-amino-2,5-difluorobenzoic acid.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2,5-difluorobenzoic acid (1.0 eq.).
-
Add anhydrous methanol (10-20 volumes) as the solvent and reactant.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq.), dropwise while stirring.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65°C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.
Caption: Synthetic workflow for this compound.
Core Reactivity
The reactivity of this compound is governed by its three key functional components:
-
The Amino Group: Acts as a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, providing a primary handle for molecular elaboration.
-
The Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution but can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.
-
The Methyl Ester: Can be hydrolyzed to the parent carboxylic acid or converted to other functional groups like amides.
Application in Drug Discovery and Development
The utility of this compound in drug discovery stems directly from its structural features, which are strategically employed to optimize drug candidates.[12]
-
Scaffold for API Synthesis: It serves as a foundational fragment in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in oncology and immunology.[12]
-
Modulation of Physicochemical Properties: The two fluorine atoms are not merely placeholders; they actively modulate the molecule's properties:
-
pKa Reduction: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, improving cell permeability.
-
Metabolic Blocking: Fluorine atoms can be placed at sites susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strength of the C-F bond prevents this metabolism, thereby increasing the drug's half-life.
-
Enhanced Binding: The polarized C-F bond can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and selectivity.[1]
-
Caption: Relationship between structure and drug development utility.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related fluorinated aminobenzoates and general chemical principles dictate a cautious approach.[5][13] The toxicological properties have not been thoroughly investigated.
Table 3: Recommended Safety Precautions
| Hazard Category | Recommended Action | Source(s) |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. | [5][13] |
| Skin Contact | Causes skin irritation. Wear impervious gloves (e.g., nitrile) and a lab coat. | [5][13] |
| Inhalation | May cause respiratory tract irritation. Use only in a well-ventilated area or a chemical fume hood. | [5][13] |
| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [5] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | N/A |
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure provides multiple avenues for synthetic elaboration, while the strategically placed fluorine atoms offer a proven method for enhancing the pharmacokinetic profile of drug candidates. A firm grasp of its properties, synthesis, and reactivity is therefore essential for any scientist or researcher operating at the forefront of pharmaceutical development.
References
- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 952285-52-8 [sigmaaldrich.com]
- 4. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 5. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. H64385.06 [thermofisher.com]
- 8. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 4-aminobenzoate(619-45-4) 1H NMR [m.chemicalbook.com]
- 10. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [m.chemicalbook.com]
- 11. METHYL 4-AMINO-2,3-DIFLUOROBENZOATE(886497-08-1) 1H NMR spectrum [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
An In-Depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate (CAS 952285-52-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring an amine, a methyl ester, and two fluorine atoms on the benzene ring, makes it a valuable and versatile building block in modern organic synthesis. The presence of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a key intermediate in the development of complex, biologically active molecules, particularly in the realm of targeted cancer therapies.
This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 952285-52-8 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [3][4] |
| Molecular Weight | 187.14 g/mol | [3][4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Store in a cool, dry place in a tightly sealed container, often recommended at 2-8°C under an inert atmosphere. | [1] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-amino-2,5-difluorobenzoic acid. This reaction is typically acid-catalyzed and utilizes methanol as both a reagent and a solvent.
A representative experimental protocol is detailed below, adapted from established Fischer-Speier esterification procedures for structurally similar aminobenzoic acids.[6] The causality behind the experimental choices lies in driving the reaction equilibrium towards the product side. Using a large excess of methanol ensures the forward reaction is favored, while the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by the weakly nucleophilic methanol.
Experimental Protocol: Fischer-Speier Esterification
Materials and Reagents:
-
4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,5-difluorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents). The methanol acts as both the solvent and the esterifying agent.
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension at room temperature. The addition is exothermic and may cause the aminobenzoic acid salt to precipitate.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the remaining mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white to off-white solid.
Figure 1: Workflow for the synthesis of this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The amine protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-F stretching bands, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.14 g/mol ).
Applications in Drug Discovery and Development
This compound is a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The 2,5-difluoroaniline moiety is a common feature in many modern pharmaceuticals, where it often forms a critical interaction with the target protein.
Role in the Synthesis of TRK Inhibitors
A prominent application of structurally related difluoro-anilines is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a wide array of cancers.[7] Larotrectinib (Vitrakvi®), a highly potent and selective TRK inhibitor, is a prime example of a drug that incorporates a difluorophenyl moiety.[8][9] While the exact synthesis of Larotrectinib may utilize a different starting material, the core 2,5-difluorophenyl structure is a key pharmacophore.
The synthesis of Larotrectinib and other similar kinase inhibitors often involves the construction of a heterocyclic core that is subsequently coupled with a substituted aniline derivative. The 2,5-difluoro substitution pattern in this compound is crucial for modulating the electronic properties and conformation of the final drug molecule, thereby enhancing its binding affinity and selectivity for the target kinase.
The general synthetic utility of this building block in the context of kinase inhibitor synthesis is depicted in the logical diagram below.
References
- 1. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 2. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 2-amino-4,5-difluorobenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: Methyl 4-amino-2,5-difluorobenzoate is a crucial building block in modern medicinal chemistry. The strategic placement of fluorine atoms on the benzene ring imparts unique physicochemical properties that are highly desirable in drug candidates, including enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its molecular structure, detailed spectroscopic signature, a validated synthesis protocol, and its application in the development of targeted therapeutics. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in drug design, with fluorinated compounds becoming increasingly prevalent in newly approved pharmaceuticals.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1]
This compound has emerged as a particularly valuable intermediate. Its substituted aniline core is a common motif in kinase inhibitors and other targeted therapies. The difluoro substitution pattern provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel bioactive compounds. This guide aims to serve as a technical resource, consolidating key information on this important molecule.
Molecular and Physicochemical Profile
Identity and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇F₂NO₂[3]
-
Molecular Weight: 187.14 g/mol [3]
-
Structure:
(Image generated for illustrative purposes)
Physicochemical Properties
The properties of this compound make it suitable for a range of organic reactions. It is typically a solid at room temperature and should be stored in a cool, dark place under an inert atmosphere.[3]
| Property | Value | Source |
| Molecular Weight | 187.14 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, Inert atmosphere | [3] |
| Purity | Typically ≥95% | [6][7] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The fluorine atoms will cause characteristic splitting patterns in the signals of the adjacent aromatic protons.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting large coupling constants (¹JCF).
-
¹⁹F NMR (Fluorine NMR): This is a key technique for fluorinated compounds and will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).
Synthesis and Purification
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 4-amino-2,5-difluorobenzoic acid.[5][8]
General Synthetic Approach: Fischer Esterification
A common and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9]
Detailed Laboratory Protocol
Reaction: 4-amino-2,5-difluorobenzoic acid + Methanol --(H₂SO₄)--> this compound
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| 4-amino-2,5-difluorobenzoic acid | 773108-64-8 | 173.12 | Starting material |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Reagent and solvent |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Catalyst |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | Neutralization |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Procedure:
-
To a solution of 4-amino-2,5-difluorobenzoic acid (1 eq.) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add a saturated solution of sodium bicarbonate to the residue until the pH is neutral (pH 7-8) to quench the acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain pure this compound.
Purification and Quality Control Workflow
Caption: Workflow for the purification and analysis of this compound.
Applications in Drug Discovery
This compound is a versatile intermediate for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[5][8]
Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline or benzamide core. The amino group of this compound can be readily functionalized to build more complex heterocyclic systems, while the ester can be hydrolyzed and converted to an amide. The fluorine atoms can enhance binding to the target protein and improve metabolic stability.
Example Signaling Pathway: Kinase Inhibition
Caption: Simplified signaling pathway showing the role of a kinase inhibitor.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[3][6] It is harmful if swallowed.[3][6] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its unique structural features, imparted by the difluoro substitution, make it a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers working with this versatile compound.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. achmem.com [achmem.com]
- 4. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 5. nbinno.com [nbinno.com]
- 6. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. calpaclab.com [calpaclab.com]
- 8. nbinno.com [nbinno.com]
- 9. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
A Comprehensive Guide to the Spectroscopic Characterization of Methyl 4-amino-2,5-difluorobenzoate
This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 4-amino-2,5-difluorobenzoate (CAS No. 952285-52-8), a key intermediate in medicinal chemistry and materials science.[1][2][3] As direct, comprehensive spectral data for this specific compound is not uniformly available in public repositories, this guide adopts a predictive and comparative approach. By leveraging established spectroscopic principles and empirical data from structurally analogous compounds, we will construct a detailed, expected spectroscopic profile. This methodology not alludes to the analytical workflow in the absence of a reference standard but also provides a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated aromatic compounds.
The core of this guide is not merely to present data but to illuminate the rationale behind the analytical techniques and the interpretation of their outputs. For professionals in drug development, understanding the subtle spectroscopic signatures imparted by fluorine and amino substituents is critical for confirming molecular identity, assessing purity, and predicting chemical behavior.
Molecular Structure and Its Spectroscopic Implications
This compound is a multi-functionalized benzene derivative. Its structure, featuring an electron-donating amino group (-NH₂) and a methyl ester group (-COOCH₃), along with two electron-withdrawing fluorine atoms, creates a unique electronic environment that profoundly influences its spectroscopic properties. The strategic placement of these groups dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common starting point for initial characterization due to its versatility. However, if solubility is limited, or to resolve overlapping peaks, solvents like DMSO-d₆ may be employed.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak (<0.5 Hz).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Causality: A spectral width of 12-15 ppm is chosen to ensure all aromatic and aliphatic protons are captured. A relaxation delay (d1) of 2-5 seconds is used to allow for full magnetization recovery, ensuring quantitative integrity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Causality: A wider spectral width (~220 ppm) is necessary to encompass the range of carbon chemical shifts. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard like CFCl₃ may be used, or the spectrum can be referenced indirectly.
-
Causality: ¹⁹F NMR is highly sensitive and provides crucial information on the electronic environment of the fluorine atoms and their coupling to nearby protons and carbons.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -NH₂ | ~4.2 | Broad Singlet | - | Amino Protons |
| Ar-H | ~7.2-7.4 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,F) ≈ 4-6 | H-6 |
| Ar-H | ~6.4-6.6 | Doublet of Doublets (dd) | J(H,F) ≈ 10-12, J(H,F) ≈ 4-6 | H-3 |
| -OCH₃ | ~3.8 | Singlet | - | Methyl Ester Protons |
Rationale for Predictions:
-
-OCH₃: The methyl ester protons are expected around 3.8 ppm, a typical value for such groups.[4]
-
-NH₂: The amino protons often appear as a broad singlet due to quadrupole broadening and exchange. Their chemical shift can vary with concentration and solvent. A value around 4.2 ppm is a reasonable estimate based on similar anilines.[5]
-
Aromatic Protons (H-3 and H-6): These are the most informative signals.
-
H-3 is flanked by the strongly electron-donating amino group (ortho) and an electron-withdrawing fluorine atom (ortho), leading to a more upfield (lower ppm) shift.
-
H-6 is positioned between the ester group (ortho) and a fluorine atom (ortho), resulting in a downfield shift relative to H-3.
-
Both protons will be split by the two non-equivalent fluorine atoms, resulting in doublet of doublets patterns. The magnitude of the H-F coupling constants (J-coupling) depends on the number of bonds separating the nuclei (³JHF > ⁴JHF).
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (from F-coupling) | Assignment |
| C=O | ~165 | Singlet or small doublet | Carbonyl Carbon (C-7) |
| C-F | ~150-155 | Doublet (¹JCF ≈ 240-260 Hz) | C-2 or C-5 |
| C-F | ~145-150 | Doublet (¹JCF ≈ 240-260 Hz) | C-5 or C-2 |
| C-NH₂ | ~138-142 | Doublet of Doublets (²JCF, ³JCF) | C-4 |
| C-COOCH₃ | ~115-120 | Doublet of Doublets (²JCF, ³JCF) | C-1 |
| C-H | ~110-115 | Doublet of Doublets (²JCF, ³JCF) | C-6 |
| C-H | ~100-105 | Doublet of Doublets (²JCF, ³JCF) | C-3 |
| -OCH₃ | ~52 | Singlet | Methyl Carbon |
Rationale for Predictions:
-
The chemical shifts are estimated based on additive rules and data from analogues like methyl 4-aminobenzoate and difluorobenzenes.[6][7]
-
C-F Carbons: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF) and are shifted significantly downfield.
-
Other Aromatic Carbons: The other carbons on the ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms, appearing as doublets or doublet of doublets.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a molecular fingerprint.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity and reproducibility.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically performs the background subtraction and generates the final transmittance or absorbance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak-Medium | C-H Aromatic Stretch | Ar-H |
| 3000 - 2850 | Weak | C-H Aliphatic Stretch | -OCH₃ |
| 1720 - 1700 | Strong | C=O Stretch | Ester Carbonyl |
| 1620 - 1600 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1550 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |
| 1300 - 1200 | Strong | C-O Stretch (Asymmetric) | Ester |
| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |
| 1100 - 1000 | Medium | C-O Stretch (Symmetric) | Ester |
Rationale for Predictions:
-
N-H Stretches: Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching modes. Data from methyl 4-aminobenzoate supports this expectation.[8]
-
C=O Stretch: The ester carbonyl is a strong, sharp peak. Its position around 1710 cm⁻¹ is standard for aromatic esters.[9]
-
C-F Stretches: The C-F bond vibrations are very strong and occur in the fingerprint region, providing clear evidence for fluorination.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: GC-MS with EI
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) into the GC, which is equipped with a suitable capillary column (e.g., DB-5ms).
-
Causality: The temperature program (e.g., starting at 50°C, ramping to 280°C) is designed to separate the analyte from any impurities before it enters the mass spectrometer.
-
-
MS Analysis (EI Mode):
-
As the compound elutes from the GC column, it enters the ion source.
-
The standard electron energy of 70 eV is used to ensure fragmentation patterns are consistent and comparable to library data.
-
The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
-
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₈H₇F₂NO₂. The exact mass is 187.0445. A high-resolution mass spectrometer (HRMS) would be able to confirm this mass to within a few parts per million. The nominal mass is 187, and the M⁺ peak should be clearly visible.
-
Key Fragmentation Patterns:
-
[M - OCH₃]⁺ (m/z 156): Loss of the methoxy radical is a very common fragmentation pathway for methyl esters.
-
[M - COOCH₃]⁺ (m/z 128): Loss of the entire carbomethoxy group.
-
Further fragmentation of the aromatic ring would also be expected.
-
Conclusion
This guide has outlined a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By integrating predictive analysis based on foundational principles with detailed, best-practice experimental protocols, we have constructed a robust analytical framework. The predicted NMR, IR, and MS data presented herein serve as a reliable benchmark for researchers synthesizing this compound. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.
References
- 1. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 2. 952285-52-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 952285-52-8 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 7. 2,4-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
- 11. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-2,5-difluorobenzoate
Abstract
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-amino-2,5-difluorobenzoate. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive NMR software and a comparative analysis of structurally analogous compounds to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development. This document elucidates the expected chemical shifts, coupling constants, and peak assignments, providing a foundational understanding of the molecule's spectroscopic characteristics.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of an amino group, a methyl ester, and two fluorine atoms on the benzene ring imparts unique electronic and conformational properties to the molecule. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. A thorough understanding of its ¹H and ¹³C NMR spectra is critical for confirming its identity in a synthesis workflow and for studying its interactions in various chemical environments.
The Role of Substituents on the Aromatic Ring
The chemical shifts and coupling patterns in the NMR spectra of this compound are governed by the interplay of the electronic effects of its substituents:
-
Amino (-NH₂): A strong electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield (lower ppm) shifts of the attached protons and carbons.
-
Methyl Ester (-COOCH₃): An electron-withdrawing group that decreases electron density on the aromatic ring, causing downfield (higher ppm) shifts.
-
Fluorine (-F): An electronegative atom that exhibits a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect. It also introduces characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) coupling.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.85 | dd | J(H-F) ≈ 12.0, J(H-F) ≈ 5.0 |
| H-6 | 7.20 | dd | J(H-F) ≈ 9.0, J(H-F) ≈ 5.0 |
| -NH₂ | 4.20 | br s | - |
| -OCH₃ | 3.85 | s | - |
Disclaimer: The spectral data presented is generated from predictive NMR software and should be used as a reference. Actual experimental values may vary.
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-3 and H-6):
-
The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.
-
H-3 is positioned between the amino and a fluoro group. The strong electron-donating effect of the amino group at the para position and the shielding effect of the ortho fluorine would cause this proton to resonate at a relatively upfield chemical shift, predicted around 6.85 ppm . It is expected to appear as a doublet of doublets (dd) due to coupling with the two fluorine atoms.
-
H-6 is situated between a fluoro and the methyl ester group. The deshielding effect of the adjacent electron-withdrawing ester group would shift this proton downfield to approximately 7.20 ppm . This proton will also likely appear as a doublet of doublets due to coupling with the two fluorine atoms.
-
-
Amino Protons (-NH₂):
-
The protons of the amino group are expected to appear as a broad singlet around 4.20 ppm . The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
-
Methyl Ester Protons (-OCH₃):
-
The three protons of the methyl group will be magnetically equivalent and will appear as a sharp singlet at approximately 3.85 ppm .
-
Predicted ¹³C NMR Spectrum: An In-depth Look
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of fluorine atoms will result in characteristic C-F couplings, which can be observed as split signals.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (-COOCH₃) | 110.0 | d, J ≈ 10 |
| C-2 (-F) | 155.0 | d, J ≈ 245 |
| C-3 | 105.0 | d, J ≈ 25 |
| C-4 (-NH₂) | 145.0 | d, J ≈ 10 |
| C-5 (-F) | 150.0 | d, J ≈ 240 |
| C-6 | 115.0 | d, J ≈ 25 |
| -COOCH₃ | 165.0 | s |
| -OCH₃ | 52.0 | s |
Disclaimer: The spectral data presented is generated from predictive NMR software and should be used as a reference. Actual experimental values may vary.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons:
-
C-2 and C-5 (Carbons bonded to Fluorine): These carbons will be significantly deshielded due to the electronegativity of the attached fluorine atoms and will appear at the most downfield positions in the aromatic region, predicted around 155.0 ppm and 150.0 ppm , respectively. They will exhibit large one-bond C-F coupling constants (¹JCF) of approximately 240-245 Hz , appearing as doublets.
-
C-4 (Carbon bonded to the Amino Group): The electron-donating amino group will shield this carbon, but its direct attachment to the ring and influence from adjacent fluorine will place its resonance around 145.0 ppm . It is expected to show a smaller two-bond C-F coupling.
-
C-1 (Carbon bonded to the Ester Group): The electron-withdrawing nature of the ester group will deshield this carbon, but its position relative to the fluorine atoms will influence its final shift, predicted around 110.0 ppm . It will also likely exhibit a two-bond C-F coupling.
-
C-3 and C-6: These carbons, bonded to hydrogen, will be the most shielded of the aromatic carbons. Their chemical shifts are predicted to be around 105.0 ppm and 115.0 ppm , respectively. They will exhibit two- or three-bond C-F couplings.
-
-
Ester Carbons:
-
Carbonyl Carbon (-COOCH₃): This carbon will appear as a singlet at a significantly downfield chemical shift, typically around 165.0 ppm .
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be highly shielded and will appear as a singlet at approximately 52.0 ppm .
-
Experimental Protocols
For the acquisition of high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 240 ppm.
-
Visualizations
Molecular Structure
Caption: Structure of this compound.
NMR Data Interpretation Workflow
Caption: Workflow for NMR sample preparation and spectral analysis.
Conclusion
This technical guide provides a robust, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining computational predictions with a thorough analysis of substituent effects and data from analogous compounds, researchers can confidently approach the structural verification of this important chemical intermediate. It is recommended that this predicted data be confirmed with experimental results when the pure compound is synthesized.
An In-Depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate: Properties, Synthesis, and Applications
Executive Summary
Methyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its structural motifs—an aniline, a methyl ester, and a specific difluorination pattern—make it a valuable and versatile building block for the creation of complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate in modern drug discovery.[1][2][3] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis via Fischer esterification, and an exploration of its applications and core reactivity, designed for researchers and drug development professionals.
Introduction: The Strategic Role of Fluorinated Building Blocks
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] this compound (CAS No. 952285-52-8) emerges as a particularly useful intermediate in this context.[4][5][6][7] It provides a scaffold containing three distinct points of chemical reactivity: the nucleophilic amino group, the electrophilic ester, and the aromatic ring activated by the fluorine substituents. This trifecta of functionality allows for diverse synthetic transformations, enabling its incorporation into a wide array of complex target molecules. This document serves as a technical resource, consolidating the available data and providing expert insights into the handling and application of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for reaction conditions, solvent systems, and purification methods.
Identity and Structure
-
Systematic Name: this compound
-
Molecular Weight: 187.15 g/mol [5]
Chemical Structure:

Tabulated Physical Data
The following table summarizes the key physical properties. It is important to note that, as a specialized research chemical, extensive experimental data for this specific isomer is not always available in public literature; some data is inferred from closely related analogues or supplier specifications.
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white or pale cream solid | Based on typical appearance of similar aromatic amines and supplier data for related isomers.[11] |
| Purity | ≥95% | Common commercial purity specification.[6][8] |
| Melting Point | Data not available | Experimental determination is recommended. Related non-fluorinated compound (Methyl 4-aminobenzoate) melts at 88-90 °C. Fluorination typically alters melting point. |
| Boiling Point | ~274 °C (Predicted) | Based on the boiling point of the isomeric Methyl 2-amino-4,5-difluorobenzoate.[12] Experimental verification under vacuum is advised to prevent decomposition. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, and other common organic solvents. Sparingly soluble in water. | Inferred from its molecular structure, which contains both polar (amine, ester) and non-polar (aromatic ring) regions. |
| Storage | Store long-term in a cool, dry place. | Recommended for maintaining chemical stability and preventing degradation.[6] |
Spectroscopic Profile (Anticipated)
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
-
Proton NMR (¹H NMR): The spectrum in CDCl₃ is expected to show four distinct signals:
-
A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
-
A broad singlet for the amine protons (-NH₂) which may vary in chemical shift (typically 3.5-4.5 ppm) and can be exchanged with D₂O.
-
Two signals in the aromatic region (6.5-8.0 ppm). Each signal will appear as a doublet of doublets due to coupling with both fluorine atoms and the adjacent aromatic proton.
-
-
Carbon NMR (¹³C NMR): The spectrum will be characterized by strong carbon-fluorine couplings (¹JCF, ²JCF). Eight distinct carbon signals are expected: one for the methyl group, one for the carbonyl, and six for the aromatic ring. The carbons directly bonded to fluorine (C2 and C5) will show large coupling constants.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted:
-
N-H stretching (symmetric and asymmetric) for the primary amine at ~3350-3500 cm⁻¹.
-
C=O stretching for the ester at ~1700-1720 cm⁻¹.
-
C-F stretching in the fingerprint region at ~1100-1300 cm⁻¹.
-
Aromatic C=C stretching at ~1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, followed by loss of carbon monoxide (-CO) to give a fragment at m/z = 128.
Synthesis and Reactivity
Recommended Synthetic Protocol: Fischer Esterification
The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This method is well-established, uses readily available reagents, and is scalable. The acid catalyst is essential as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-amino-2,5-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) dropwise at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product: The crude ester can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Fischer Esterification workflow for synthesis.
Core Reactivity Insights
-
Amine Group: The primary amine is a potent nucleophile and can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents at the 4-position.
-
Ester Group: The methyl ester can be readily hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. It can also undergo amidation to form amides or be reduced to the corresponding primary alcohol.
-
Aromatic Ring: The fluorine atoms are deactivating, making the ring less susceptible to electrophilic aromatic substitution. However, they can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by a strongly electron-withdrawing group.
Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile intermediate.[1] In drug development, it can be used to synthesize fragments or core structures of molecules targeting a wide range of diseases. The 2,5-difluoro pattern is particularly strategic; the fluorine at the 2-position can form intramolecular hydrogen bonds with the amino group, influencing its conformation and basicity, while the fluorine at the 5-position modulates the electronic properties and lipophilicity of the molecule. This strategic fluorination can lead to improved cell permeability, enhanced binding to target proteins, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]
Safety and Handling
While a specific, comprehensive toxicological profile for this compound is not available, data from structurally related compounds and general safety guidelines for laboratory chemicals should be strictly followed.[13]
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Potential Hazards: Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[8] May be harmful if swallowed.[8]
-
Regulatory Status: This product is intended for research and development use only and is not for human or veterinary use.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 7. This compound | 952285-52-8 [sigmaaldrich.com]
- 8. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. H64385.06 [thermofisher.com]
- 12. nbinno.com [nbinno.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of Methyl 4-amino-2,5-difluorobenzoate in Organic Solvents
Introduction
Methyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural features, including the amino and ester functional groups, alongside the fluorine substituents on the benzene ring, impart unique physicochemical properties that are critical for its application in drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the solubility characteristics of this compound to facilitate their research and development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 952285-52-8 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][3] |
| Molecular Weight | 187.14 g/mol | [1] |
| Appearance | White to pale cream crystals, powder, or lumps | [3] |
| Melting Point | 88 - 90 °C | |
| SMILES | COC(=O)C1=CC(=C(C=C1F)N)F | [1] |
The presence of both hydrogen bond donors (the amino group) and acceptors (the amino, ester, and fluorine groups), along with a polar aromatic system, suggests that this compound will exhibit a range of solubilities in different organic solvents. The general principle of "like dissolves like" provides a useful starting point for predicting solubility.[4][5] This principle suggests that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of the solution. For dissolution to occur, the Gibbs free energy change (ΔG) must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS.
Several key factors influence the solubility of this compound:
-
Solvent Polarity : The polarity of the solvent plays a crucial role. Polar solvents, such as alcohols and acetone, are likely to be effective at solvating the polar functional groups of the molecule.
-
Hydrogen Bonding : The ability of the solvent to form hydrogen bonds with the amino and ester groups of the solute will significantly enhance solubility.[6] Protic solvents (e.g., ethanol, methanol) can act as hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors.
-
Temperature : The solubility of most solids in liquids increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
Molecular Size and Shape : While less of a differentiating factor for a single solute, the size and shape of the solute molecule can influence how easily solvent molecules can surround it.[7]
Experimental Determination of Solubility
A systematic approach is necessary to accurately determine the solubility of this compound in various organic solvents. The following section outlines a detailed experimental protocol.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration :
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis :
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.
-
-
Calculation of Solubility :
-
The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
This experimental procedure should be repeated for each solvent of interest. It is also advisable to perform the experiments in triplicate to ensure the reliability of the results.[8]
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the physicochemical properties of this compound, a predicted solubility profile in common organic solvents can be hypothesized.
| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |
| Methanol | 5.1 | Donor & Acceptor | High | Polar protic solvent, capable of strong hydrogen bonding with the solute. |
| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, a polar protic solvent that can effectively solvate the solute.[9] |
| Acetone | 5.1 | Acceptor | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | 4.4 | Acceptor | Moderate | Less polar than acetone, but still capable of some favorable interactions. |
| Dichloromethane | 3.1 | Weak Acceptor | Low to Moderate | Moderately polar, but with limited hydrogen bonding capability. |
| Toluene | 2.4 | None | Low | A non-polar aromatic solvent, unlikely to effectively solvate the polar functional groups. |
| Hexane | 0.1 | None | Very Low | A non-polar aliphatic solvent, expected to be a poor solvent for this compound. |
Conclusion
The solubility of this compound is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed experimental protocol for its determination. By understanding the interplay of solvent polarity, hydrogen bonding, and temperature, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental workflow offers a robust and reliable method for generating accurate solubility data, which is indispensable for the successful application of this compound in drug discovery and development.
References
- 1. achmem.com [achmem.com]
- 2. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 3. H64385.06 [thermofisher.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. Effects of the molecular properties of mixed solvents on the elution of alkyl benzoates in RPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-2,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for Methyl 4-amino-2,5-difluorobenzoate (CAS RN: 952285-52-8), a fluorinated building block utilized in synthetic chemistry.[1][2] As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety in the laboratory. This document moves beyond a standard safety data sheet by explaining the causality behind safety protocols and providing a framework for self-validating laboratory practices.
Section 1: Chemical Identity and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₇F₂NO₂ and a molecular weight of approximately 187.14 g/mol .[1][2][3] Understanding the fundamental properties of a chemical is the first step in safe handling. While comprehensive experimental data for this specific compound is not widely available, the known information is summarized below.
| Property | Value | Source |
| CAS Number | 952285-52-8 | [1][2][4] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][3] |
| Molecular Weight | 187.14 g/mol | [1][2][3] |
| Physical State | Solid | [5] |
| Boiling Point | 306.1 ± 42.0 °C at 760 mmHg (Predicted) | [5] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Density | Not available |
Note: The absence of readily available physical data underscores the importance of treating this compound with a high degree of caution, assuming it may have hazardous properties that have not been fully characterized.
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it poses risks of skin, eye, and respiratory irritation.[4] It may also be harmful if swallowed.[3]
GHS Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.
Precautionary Statements: A comprehensive list of precautionary statements is provided by suppliers and should be strictly adhered to.[1][4] These include recommendations for prevention, response, storage, and disposal.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure. Engineering controls and personal protective equipment are the primary methods for achieving this.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is essential to keep airborne concentrations low.[4]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves. The specific type of glove should be selected based on the breakthrough time for the solvents being used in the procedure. Nitrile gloves are a common choice for handling solids, but compatibility should be verified.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: Personal Protective Equipment (PPE) decision workflow.
Section 4: First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3. Ensure adequate ventilation.
-
Containment and Cleanup: For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Prevent the material from entering drains or waterways.[4]
Section 6: Stability and Reactivity
-
Chemical Stability: The material is stable under recommended storage conditions.[4]
-
Conditions to Avoid: Avoid dust generation.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, this material can decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
Section 7: Toxicological and Ecological Information
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The primary known hazards are irritation to the skin, eyes, and respiratory system.[4] No data is available on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity.[4] It is not classified as a carcinogen by IARC, NTP, or OSHA.[4]
Ecological Information
There is no available data on the ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil for this compound.[4] Due to the lack of data, it is imperative to prevent its release into the environment.
Section 8: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep in a dark place under an inert atmosphere, with a recommended storage temperature of 2-8°C.[1]
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[4] Consult with a licensed professional waste disposal service.
Section 9: Transport Information
According to some suppliers, this compound is not classified as a hazardous material for transportation.[2] However, it is always best to confirm with the specific supplier and follow all applicable shipping regulations.
References
- 1. aksci.com [aksci.com]
- 2. Angene - this compound | 952285-52-8 | MFCD20725922 | AG00IIVA [japan.angenechemical.com]
- 3. CAS:952285-52-8, 4-氨基-2,5-二氟苯甲酸甲酯-毕得医药 [bidepharm.com]
- 4. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 5. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Introduction: The Strategic Role of Fluorine in Aminobenzoate Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Fluorinated Aminobenzoates
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy proven to enhance pharmacological profiles.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical characteristics.[2][3] When applied to the aminobenzoate scaffold, a privileged structure in pharmaceuticals, fluorination unlocks a diverse range of biological activities.[4] This guide provides a technical overview of the biological activities of fluorinated aminobenzoates, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The strategic placement of fluorine can improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability, making these compounds promising candidates for drug development in oncology, immunology, and infectious diseases.[1][3][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated aminobenzoate derivatives have emerged as potent anticancer agents, demonstrating activity against various cancer cell lines, including lung, breast, cervical, and liver cancers.[4][6][7] Their mechanisms are often multifaceted, involving the inhibition of critical proteins that drive tumor growth and survival.
Mechanism of Action: FUBP1 Inhibition
A significant breakthrough in understanding the anticancer effects of this class of compounds was the identification of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) as a direct target.[8][9] FUBP1 is a master regulator of gene expression, notably controlling the transcription of the c-Myc oncogene.[8]
-
The FUBP1-c-Myc Axis: FUBP1 binds to the FUSE region of the c-Myc promoter, activating its transcription. c-Myc, in turn, drives cell proliferation and polyamine biosynthesis by upregulating Ornithine Decarboxylase (ODC).[8]
-
Inhibitory Action: Certain fluorinated anthranilic acid derivatives act as potent inhibitors of the FUBP1-FUSE interaction. This inhibition leads to a dose-dependent decrease in c-Myc mRNA and protein expression.[8][9] Concurrently, these compounds increase the expression of the cell cycle inhibitor p21, effectively reprogramming the cell toward an antitumor phenotype.[8]
The following diagram illustrates the FUBP1 signaling pathway and the point of intervention by fluorinated aminobenzoates.
Caption: Inhibition of the FUBP1-c-Myc oncogenic pathway.
Other Anticancer Mechanisms
Beyond FUBP1, fluorinated aminobenzoates and related structures have shown inhibitory activity against other key cancer targets:
-
Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes like the Endoplasmic Reticulum (ER) kinase (PERK) and Epidermal Growth Factor Receptor (EGFR), both crucial for cancer cell survival and proliferation.[6][7][10]
-
Apoptosis Induction: Studies have shown that some compounds can arrest the cell cycle and induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[7][10]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on their chemical structure.
-
Carboxylic Acid Position: The location of the carboxylic acid group on the benzoate ring is flexible for maintaining activity, though synthetic accessibility may favor certain isomers.[8]
-
Fluorine Substitution: The presence and position of fluorine atoms can significantly impact potency. For instance, trifluoromethyl groups (-CF₃) have been associated with high cytotoxic activity.[6] In some series, a 4-fluoro substituent on a phenyl ring is a key feature for potent EGFR-TK inhibitors.[10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative fluorinated compounds against various human cancer cell lines.
| Compound ID | Core Scaffold | Fluorine Position | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | Anthranilic Acid | Not Specified | CHO-K1 (Assay 2) | Active | [8] |
| Compound 20f | Pyrazole Hybrid | Trifluoromethyl | HepG2 (Liver) | 15.8 | [6] |
| Compound 55b | Pyrazolylbenzimidazole | Not Specified | A549 (Lung) | 0.95 - 1.57 | [6] |
| Compound 6 | Cinnamide | para-Fluoro | HepG2 (Liver) | 4.23 | [7][10] |
| Compound 24a | 4-Fluoroindoline | 4-Fluoro | PERK Inhibition Assay | 0.0008 | [6] |
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Chronic inflammation is a driver of numerous diseases, and fluorinated aminobenzoates have demonstrated potential as anti-inflammatory agents.[4][11] Their primary mechanism involves the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[11][12]
Mechanism of Action: NF-κB Inhibition
-
Pathway Activation: In response to inflammatory stimuli (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the p65/p50 NF-κB dimer.
-
Nuclear Translocation: The freed NF-κB dimer translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).
-
Inhibitory Effect: Fluorinated derivatives have been shown to significantly reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB.[11] This action prevents the degradation of IκBα and blocks the nuclear translocation of p65, thereby shutting down the inflammatory cascade.[11][12]
The diagram below outlines the NF-κB signaling cascade and the inhibitory action of fluorinated compounds.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reactivity of the amino group in Methyl 4-amino-2,5-difluorobenzoate
An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-amino-2,5-difluorobenzoate
This guide provides a comprehensive exploration of the chemical reactivity of the amino group in this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles of physical organic chemistry with practical, field-proven applications and protocols. We will delve into the electronic factors governing the molecule's behavior and survey its utility in key synthetic transformations.
Introduction: A Profile of this compound
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its substituted aniline core is a versatile scaffold for constructing complex molecular architectures. The strategic placement of two fluorine atoms and a methyl ester group profoundly modulates the reactivity of the C4-amino group, creating a unique chemical profile that necessitates a nuanced approach to its synthetic manipulation.
This guide will focus specifically on the transformations of the amino group, which serves as the primary reactive handle for derivatization. Understanding the interplay of the electronic effects of the substituents is paramount to predicting its behavior and designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 952285-52-8[1][2] |
| Molecular Formula | C₈H₇F₂NO₂[3] |
| Molecular Weight | 187.15 g/mol [4] |
| Melting Point | 88 - 90 °C |
| Appearance | White to off-white solid |
| Purity | Typically ≥95%[2][5][6] |
The Electronic Landscape: How Substituents Govern Reactivity
The nucleophilicity of the amino group in this compound is significantly attenuated compared to aniline. This is a direct consequence of the potent electron-withdrawing effects exerted by the fluorine and methyl ester substituents.
-
Inductive Effects (-I): The highly electronegative fluorine atoms at the C2 and C5 positions exert a strong inductive effect, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.
-
Mesomeric Effects (-M): The methyl ester group at the C1 position is a powerful electron-withdrawing group via resonance (a -M effect). It delocalizes the nitrogen lone pair into the aromatic system and the carbonyl group, further reducing its availability for nucleophilic attack. The fluorine atom at C5 (meta to the amino group) has a negligible mesomeric effect, while the fluorine at C2 (ortho) has a competing +M effect, but its -I effect dominates.
The net result is a significant decrease in the electron density on the nitrogen atom, rendering it a weaker nucleophile and a weaker base than simpler anilines. This electronic deficit must be considered when selecting reagents and reaction conditions.
Key Transformations of the Amino Group
Despite its reduced nucleophilicity, the amino group remains a versatile handle for a variety of important chemical transformations.
N-Acylation and N-Sulfonylation
Acylation and sulfonylation reactions are fundamental for protecting the amino group or for installing functionalities that can modulate biological activity. Due to the lowered reactivity, these transformations often require more forcing conditions or the use of highly reactive electrophiles.
-
Mechanism: The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride.
-
Causality in Experimental Choice: Standard conditions using a mild base like pyridine may be sluggish. The use of a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often necessary to deprotonate the intermediate ammonium salt and drive the reaction to completion. In some cases, acylation can be facilitated by using a catalyst like 4-dimethylaminopyridine (DMAP).
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amine to a diazonium salt is a gateway to a wide array of functional groups. The Sandmeyer reaction, a copper(I)-catalyzed transformation of the diazonium salt, is a classic and reliable method for introducing halides, cyano, and other groups onto the aromatic ring.[7]
-
Mechanism: The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and can be displaced by various nucleophiles.
-
Expert Insight: The presence of electron-withdrawing groups can stabilize the diazonium salt, but care must still be taken to maintain low temperatures to prevent premature decomposition. The choice of copper(I) salt (CuCl, CuBr, CuCN) directly determines the substituent that replaces the diazonium group.[7]
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and indispensable tool for forming carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals.[8][9] In this context, this compound acts as the amine coupling partner, reacting with aryl halides or triflates.
-
Mechanism: The reaction follows a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired C-N bond and regenerating the Pd(0) catalyst.[8]
-
-
Trustworthiness in Protocol Design: The success of a Buchwald-Hartwig reaction is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.[10][11] For electron-deficient anilines like our substrate, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, or tBuXPhos) are often required to facilitate the reductive elimination step, which can be the rate-limiting step.[10] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimization.
Protocol 4.1: General Procedure for N-Acetylation
This protocol describes a standard method for the N-acetylation of this compound.
References
- 1. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 2. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 952285-52-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. This compound - [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-depth Technical Guide on the Role of Fluorine Atoms in Methyl 4-amino-2,5-difluorobenzoate Reactivity
Part 1: Core Directive - Unveiling the Influence of Fluorine
This guide delves into the nuanced reactivity of Methyl 4-amino-2,5-difluorobenzoate, a pivotal building block in modern synthetic chemistry. We will dissect the profound impact of its fluorine substituents on the molecule's electronic character and subsequent chemical behavior. By moving beyond a superficial overview, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its reactivity, empowering more strategic and efficient synthetic design.
Part 2: Scientific Integrity & Logic - A Framework of Expertise, Trustworthiness, and Authoritative Grounding
The Dual Nature of Fluorine: Inductive vs. Resonance Effects
A fluorine atom, when attached to an aromatic ring, exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1][2] The high electronegativity of fluorine pulls electron density away from the ring through the sigma bond (inductive effect).[2][3] Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system (resonance effect).[1][4]
In the case of fluorinated benzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[2][3] This means that the π-electrons in the ring are less available to attack an incoming electrophile.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-amino-2,5-difluorobenzoate
Introduction
Methyl 4-amino-2,5-difluorobenzoate is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. The presence of the difluoro substitution pattern on the benzene ring, coupled with the amino and methyl ester functionalities, provides a unique scaffold for medicinal chemists and material scientists. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, making this compound a sought-after intermediate.
This document provides detailed protocols for two prevalent and reliable synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
Synthetic Strategies Overview
Two primary synthetic routes are detailed herein for the preparation of this compound:
-
Route 1: Fischer-Speier Esterification of 4-amino-2,5-difluorobenzoic acid. This is a direct and classical approach involving the acid-catalyzed esterification of the commercially available carboxylic acid with methanol.
-
Route 2: Reduction of Methyl 2,5-difluoro-4-nitrobenzoate. This route involves the synthesis of the nitro-precursor followed by a standard reduction of the nitro group to the desired amine. This approach is advantageous when the starting nitro-compound is readily accessible or can be synthesized in high yield.
The choice of synthetic route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Route 1: Fischer-Speier Esterification
This method is a robust and widely used acid-catalyzed esterification process.[1] The reaction involves treating 4-amino-2,5-difluorobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The use of excess alcohol serves to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's Principle.[2]
Reaction Mechanism & Rationale
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired methyl ester. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.[3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-amino-2,5-difluorobenzoic acid | ≥97% | e.g., Sigma-Aldrich | Starting material[4] |
| Methanol | Anhydrous | Various | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst, handle with extreme care |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For neutralization |
| Ethyl Acetate | Reagent Grade | Various | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase |
| Deionized Water | - | - |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2,5-difluorobenzoic acid (1.0 eq).
-
Solvent and Reactant Addition: To the flask, add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents), which also serves as the solvent. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: While stirring the solution at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is highly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualization of the Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Route 2: Reduction of Methyl 2,5-difluoro-4-nitrobenzoate
This synthetic approach involves the initial preparation of Methyl 2,5-difluoro-4-nitrobenzoate, followed by the reduction of the nitro group to an amine. This is a common and effective strategy for the synthesis of aromatic amines.[5] The starting nitro compound is commercially available.[6][7]
Reaction Mechanism & Rationale
The reduction of an aromatic nitro group to an amine can be achieved using various reducing agents. A common and reliable method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Experimental Protocol
Part A: Synthesis of Methyl 2,5-difluoro-4-nitrobenzoate (if not commercially available)
This intermediate can be prepared by the esterification of 2,5-difluoro-4-nitrobenzoic acid, following a similar procedure to Route 1.
Part B: Reduction of Methyl 2,5-difluoro-4-nitrobenzoate
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2,5-difluoro-4-nitrobenzoate | ≥95% | e.g., Alfa Aesar | Starting material[7] |
| Palladium on Carbon (10% Pd/C) | - | Various | Catalyst |
| Methanol or Ethanol | Anhydrous | Various | Solvent |
| Hydrogen Gas (H₂) | High Purity | - | Reducing agent |
| Celite® | - | Various | Filtration aid |
Procedure (Catalytic Hydrogenation)
-
Reaction Setup: To a hydrogenation vessel, add Methyl 2,5-difluoro-4-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%). Caution: Pd/C can be pyrophoric; handle with care under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be purified by recrystallization or column chromatography as described in Route 1.
Visualization of the Reduction Workflow
Caption: Workflow for the Reduction of the Nitro-Precursor.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine, ester, aromatic C-F).
-
Melting Point Analysis: To assess purity.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Handle with extreme care.
-
Palladium on carbon can be pyrophoric. Handle in an inert atmosphere and do not expose the dry catalyst to air.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
Conclusion
The two synthetic routes presented provide reliable and scalable methods for the preparation of this compound. The choice between the Fischer-Speier esterification of the corresponding aminobenzoic acid and the reduction of the nitro-precursor will depend on practical considerations such as starting material availability and cost. Both protocols, when executed with care and adherence to safety guidelines, will yield the desired product in good purity and yield, facilitating further research and development in the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Methyl 2,5-difluoro-4-nitrobenzoate, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Application Notes & Protocols: Methyl 4-amino-2,5-difluorobenzoate as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. Methyl 4-amino-2,5-difluorobenzoate (CAS No. 952285-52-8) has emerged as a particularly valuable building block, offering a trifecta of reactive sites on a pre-fluorinated phenyl ring.[1] This guide provides an in-depth exploration of its properties, reactivity, and application, complete with detailed protocols for its effective utilization in the synthesis of high-value compounds, particularly kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for its successful and safe implementation in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 952285-52-8 | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.15 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [2] |
| Boiling Point | 306.1 ± 42.0 °C at 760 mmHg |
| InChI Key | VIAQNTRKUPBQKR-UHFFFAOYSA-N |[2] |
Safety & Handling Precautions
This compound should be handled by technically qualified personnel in a well-ventilated laboratory.[3] While comprehensive toxicological properties have not been fully investigated, standard safety protocols for aromatic amines and fluorinated compounds should be strictly followed.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container.[7]
-
First Aid:
Core Reactivity and Synthetic Rationale
The synthetic utility of this compound stems from its three distinct functional groups, each offering a handle for specific chemical transformations. The interplay between these groups, particularly the influence of the fluorine substituents, dictates the molecule's reactivity.
-
The Nucleophilic Amino Group: The primary amine at the C4 position is a potent nucleophile, making it the principal site for N-alkylation, N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling), and, most commonly, acylation to form amide bonds. This is the key reaction for integrating the fluorinated phenyl ring into larger, more complex molecules.
-
The Methyl Ester: The ester at the C1 position serves two main purposes. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then participate in amide coupling reactions (e.g., using EDC/HOBt). Alternatively, it can be directly converted to an amide via aminolysis, although this often requires harsh conditions.
-
The Difluorinated Aromatic Ring: The two fluorine atoms at the C2 and C5 positions are strongly electron-withdrawing. This electronic perturbation lowers the pKa of the aniline nitrogen, making it less basic but also modulating the reactivity of the entire ring. Crucially, these fluorine atoms enhance the metabolic stability of the final compound by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions with protein targets.
Caption: Key reactivity pathways for this compound.
Application Focus: Synthesis of Kinase Inhibitors
A primary application of this building block is in the synthesis of kinase inhibitors, a critical class of anti-cancer agents.[8] The 4-amino-phenyl motif is a common "hinge-binding" element that mimics the adenine portion of ATP, allowing the inhibitor to dock into the enzyme's active site. The difluoro-substitution pattern is particularly advantageous for creating potent and selective inhibitors.
For example, analogs of MEK (Mitogen-activated protein kinase kinase) inhibitors can be constructed using this scaffold. The synthesis often involves an initial amide coupling reaction at the C4-amino position, followed by further modifications.
Detailed Experimental Protocols
The following protocols are provided as representative examples of how to utilize this compound in common synthetic operations.
Protocol 1: Amide Coupling via EDC/HOBt
This two-step protocol first involves the hydrolysis of the methyl ester to the carboxylic acid, followed by a standard amide coupling. This sequence is often preferred for constructing complex amides.
Step A: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 by the dropwise addition of 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-2,5-difluorobenzoic acid.
-
Step B: EDC-Mediated Amide Coupling
-
Reaction Setup: To a solution of 4-amino-2,5-difluorobenzoic acid (1.0 eq., from Step A) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) and a tertiary base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction Completion: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Caption: Workflow for a two-step amide synthesis protocol.
Protocol 2: Direct N-Acylation
This protocol utilizes the nucleophilic amine directly, preserving the methyl ester for potential later modification.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF in a round-bottom flask. Add a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (RCOCl, 1.1 eq.) or anhydride ((RCO)₂O, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. If using a water-miscible solvent like THF, perform an extraction with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Expert Insights & Troubleshooting
-
Causality of Reagent Choice: In Protocol 1B, HOBt is used with EDC to suppress side reactions (like N-acylurea formation) and improve yields, especially with sterically hindered amines.
-
Controlling Exotherms: The addition of acid chlorides (Protocol 2) can be exothermic. Maintaining a low temperature (0 °C) during addition is critical to prevent side reactions and degradation.
-
Purification Strategy: The fluorine atoms increase the lipophilicity of the molecule. When performing column chromatography, a slightly less polar solvent system may be required compared to non-fluorinated analogs.
-
Validating Success: Successful synthesis should always be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity of the final product.
Conclusion
This compound is a versatile and powerful building block for modern organic synthesis. Its pre-installed fluorine atoms and orthogonal functional groups provide a streamlined route to novel, high-value molecules with potentially enhanced pharmacological properties. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this strategic scaffold in their synthetic endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. H64385.06 [thermofisher.cn]
- 3. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 4-amino-2,5-difluorobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—are invaluable tools for optimizing lead compounds.[1][2][3] Among the repertoire of fluorinated building blocks, Methyl 4-amino-2,5-difluorobenzoate stands out as a versatile and highly valuable intermediate. This guide provides an in-depth exploration of its application in medicinal chemistry, complete with a detailed experimental protocol for a key synthetic transformation.
Introduction: The Significance of Fluorine in the Benzoate Scaffold
This compound is a trifunctional building block, presenting a nucleophilic amino group, an electrophilic ester, and a strategically fluorinated aromatic ring. The presence and positioning of the two fluorine atoms at the 2 and 5 positions have profound implications for the molecule's reactivity and its influence on the properties of downstream compounds.
-
Modulation of Basicity and Nucleophilicity: The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity (pKa) of the aniline nitrogen. This decreased basicity can be advantageous in preventing off-target interactions with acidic biopolymers and can influence the pharmacokinetic profile of a drug candidate.[3]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1] Fluorine atoms can act as "metabolic shields," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within protein binding pockets, including hydrogen bonds and dipole-dipole interactions, which can enhance the potency of a drug candidate.
-
Orthogonal Reactivity: The distinct electronic nature of the fluorinated ring allows for selective chemical modifications, providing a handle for diverse synthetic strategies.
These properties make this compound a sought-after starting material for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, antibacterial agents, and other targeted therapies.[4]
Core Application: Amide Bond Formation
A primary and fundamental application of this compound in medicinal chemistry is its use as a nucleophile in amide bond formation reactions. The resulting N-acylated products are common structural motifs in a vast number of pharmaceuticals. The following protocol details a representative acylation reaction to yield Methyl 4-(acetylamino)-2,5-difluorobenzoate .
Experimental Protocol: Synthesis of Methyl 4-(acetylamino)-2,5-difluorobenzoate
Objective: To provide a robust and reproducible method for the N-acetylation of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 952285-52-8 | 187.14 | 1.0 g (5.34 mmol) |
| Acetyl Chloride | 75-36-5 | 78.50 | 0.42 mL (5.87 mmol) |
| Pyridine | 110-86-1 | 79.10 | 1.0 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 x 15 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | 15 mL |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 15 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 5.34 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Base: Add pyridine (1.0 mL) to the reaction mixture.
-
Acylation: Slowly add acetyl chloride (0.42 mL, 5.87 mmol) dropwise to the stirred solution over a period of 5 minutes. A white precipitate may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl (15 mL).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Methyl 4-(acetylamino)-2,5-difluorobenzoate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as acetyl chloride is highly reactive with water, which would lead to the formation of acetic acid and reduce the yield of the desired product.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.
-
Controlled Addition at 0 °C: The dropwise addition of the highly reactive acetyl chloride at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, pyridine hydrochloride, and any remaining acids or bases, ensuring a cleaner crude product for purification.
Broader Applications and Future Directions
The N-acylated product from the protocol above is a simple example. In a real-world drug discovery campaign, the acylating agent would be a more complex carboxylic acid or its activated derivative, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Beyond simple acylation, the amino group of this compound can participate in a variety of other crucial transformations in medicinal chemistry, including:
-
Sulfonamide formation: Reaction with sulfonyl chlorides to generate sulfonamides, another important pharmacophore.
-
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig and Ullmann couplings: To form C-N bonds with aryl halides or pseudohalides.
The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations. This orthogonal reactivity makes this compound a highly versatile scaffold for building molecular complexity.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the utilization of this compound in the synthesis of a more complex amide derivative.
Caption: Workflow for amide synthesis using this compound.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategically placed fluorine atoms offer a reliable means to enhance the metabolic stability and binding characteristics of drug candidates. The detailed protocol for amide bond formation provided herein serves as a foundational procedure that can be adapted for the synthesis of a wide array of complex and novel bioactive molecules. As the demand for more effective and safer therapeutics continues to grow, the judicious use of such fluorinated intermediates will undoubtedly play a pivotal role in the future of drug discovery.
References
The Strategic Application of Methyl 4-amino-2,5-difluorobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 4-amino-2,5-difluorobenzoate, a synthetically versatile building block, has emerged as a crucial starting material in the synthesis of complex pharmaceutical intermediates, most notably in the construction of the core structures of fluoroquinolone antibiotics. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound, complete with detailed protocols and the underlying scientific rationale.
Core Application: Synthesis of the Quinolone Nucleus
A primary application of this compound lies in its role as a precursor to the quinolone ring system, a foundational scaffold for a significant class of antibacterial agents. The synthetic strategy generally involves a series of reactions, including N-alkylation or arylation, condensation with a malonate derivative, and subsequent thermal or base-catalyzed cyclization to form the bicyclic quinolone core.
Conceptual Synthetic Workflow
The overall transformation of this compound into a key quinolone intermediate can be visualized as a multi-step process. This workflow is central to the synthesis of numerous fluoroquinolone antibiotics.
Caption: Proposed synthetic workflow from this compound to a quinolone core.
Detailed Protocols and Methodologies
The following protocols provide a step-by-step guide to the synthesis of a key pharmaceutical intermediate derived from this compound. These protocols are based on established synthetic transformations for similar compounds and are intended to be a starting point for laboratory investigation.
Protocol 1: N-Alkylation of this compound
The introduction of a substituent on the amino group is a critical first step in the synthesis of many quinolone antibiotics, as this substituent often plays a key role in the drug's biological activity. Reductive amination is a common and effective method for this transformation.
Objective: To synthesize Methyl 4-(alkylamino)-2,5-difluorobenzoate.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Cyclopropanecarboxaldehyde)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Rationale: Reductive amination with STAB is a mild and selective method for N-alkylation, tolerating a wide range of functional groups. The in-situ formation of the imine followed by its immediate reduction minimizes side reactions.
Protocol 2: Condensation with Diethyl Ethoxymethylenemalonate (DEEMM)
This step forms a key enamine intermediate, which is primed for the subsequent cyclization reaction to build the quinolone ring.
Objective: To synthesize the corresponding enamine from the N-alkylated intermediate.
Materials:
-
N-alkylated this compound (from Protocol 1)
-
Diethyl Ethoxymethylenemalonate (DEEMM)
-
Toluene or Diphenyl ether
-
Heating mantle and reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the N-alkylated intermediate (1.0 eq) and DEEMM (1.2 eq).
-
Heat the mixture at 120-140 °C for 2-4 hours. The reaction progress can be monitored by observing the evolution of ethanol.
-
After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.
-
The resulting crude product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or crystallization.
Rationale: The reaction between an aniline and DEEMM is a classic method for the synthesis of intermediates for the Gould-Jacobs reaction, a cornerstone in quinolone synthesis.[2] The reaction proceeds via nucleophilic substitution of the ethoxy group.
Protocol 3: Thermal Cyclization to the Quinolone Core
The final step in the formation of the quinolone nucleus is an intramolecular cyclization, which is typically achieved by heating the enamine intermediate at high temperatures.
Objective: To synthesize the 4-oxo-1,4-dihydroquinoline-3-carboxylate core.
Materials:
-
Crude enamine intermediate (from Protocol 2)
-
Diphenyl ether or a high-boiling point solvent
-
Heating mantle and distillation apparatus
-
Hexane or other suitable non-polar solvent for precipitation
-
Standard laboratory glassware
Procedure:
-
Add the crude enamine intermediate to a suitable high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260 °C. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction by TLC. The formation of the cyclized product is usually accompanied by a change in the appearance of the reaction mixture.
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Rationale: This intramolecular cyclization is a type of Friedel-Crafts acylation, where the ester carbonyl group acts as the electrophile and the aromatic ring undergoes acylation. The high temperature is necessary to overcome the activation energy for this reaction.
Quantitative Data Summary
The following table provides expected yields and key reaction parameters for the synthesis of a generic quinolone intermediate from this compound. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | N-Alkylation | Aldehyde/Ketone, STAB | DCM | Room Temp | 70-90 |
| 2 | Condensation | DEEMM | Toluene | 120-140 | 85-95 |
| 3 | Cyclization | - | Diphenyl Ether | 240-260 | 60-80 |
Application in the Synthesis of Delafloxacin Intermediate
Delafloxacin is a modern fluoroquinolone antibiotic with a broad spectrum of activity. The synthetic routes to Delafloxacin often involve intermediates that can be conceptually derived from this compound or its analogs.[3][4][5] The protocols outlined above provide a foundational pathway to access the core quinolone structure that is central to Delafloxacin and other similar antibiotics.
Caption: Logical relationship between the synthesis of a quinolone intermediate and the final API.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic use, particularly in the construction of the quinolone core, underscores the importance of fluorinated synthons in modern drug discovery. The protocols and rationale presented in this application note are intended to provide researchers with a solid foundation for the practical application of this important chemical entity in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103936717B - A kind of delafloxacin intermediate and preparation method thereof - Google Patents [patents.google.com]
- 5. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
Methyl 4-amino-2,5-difluorobenzoate in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: Strategic Application of Methyl 4-amino-2,5-difluorobenzoate in the Synthesis of Advanced Kinase Inhibitors
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound advantages in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] this compound has emerged as a high-value, versatile building block for the synthesis of targeted kinase inhibitors. Its unique electronic and structural properties, arising from the specific placement of two fluorine atoms flanking an amino group, provide medicinal chemists with a powerful tool for modulating key drug-like properties. This guide provides an in-depth exploration of its application, detailing the causality behind its utility and providing robust, field-proven protocols for its incorporation into two major classes of kinase inhibitor scaffolds: N,N'-diaryl ureas and N-aryl heterocyclic amines.
The Rationale: Why Fluorination and Why This Specific Building Block?
The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation and thus an effective tool for blocking sites of oxidative metabolism in a drug candidate.[2][3] Beyond metabolic shielding, fluorine's high electronegativity can significantly alter the properties of adjacent functional groups.
In this compound, the two fluorine atoms at the 2- and 5-positions exert a strong inductive electron-withdrawing effect. This has two critical consequences for synthesis and biological activity:
-
Modulation of Amine Basicity: The electron-withdrawing fluorine atoms decrease the pKa of the aniline nitrogen. This reduced basicity can be advantageous for improving oral bioavailability and cell membrane permeability by favoring the neutral form of the molecule at physiological pH.[1][2]
-
Enhanced Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein side chains in the kinase active site, potentially increasing binding affinity and selectivity.[4] The difluoro-substitution pattern provides a distinct electronic and conformational profile compared to non-fluorinated or mono-fluorinated analogues.
The methyl ester and amino group serve as versatile synthetic handles, allowing for sequential, controlled elaboration into complex final structures.
Caption: Logical flow from the structural features of the reagent to their impact on final drug properties.
Application Protocol I: Synthesis of Diaryl Urea Kinase Inhibitors
The diaryl urea motif is a validated pharmacophore present in numerous approved kinase inhibitors, including Sorafenib and Regorafenib.[5][6] This scaffold is highly effective at forming key hydrogen bond interactions within the kinase hinge region. This compound is an ideal starting point for constructing the "right-hand" portion of these molecules.
The following is a generalized, three-step protocol for synthesizing a diaryl urea kinase inhibitor.
Caption: Synthetic workflow for diaryl urea kinase inhibitor synthesis.
Protocol 2.1: Step 1 - Urea Formation
Rationale: This reaction forms the critical urea linkage. The nucleophilic aniline of this compound attacks the electrophilic carbon of an aryl isocyanate. The reaction is typically clean and high-yielding. Using a polar aprotic solvent ensures solubility of the starting materials.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a clean, dry, nitrogen-purged round-bottom flask, add this compound.
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the aryl isocyanate dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion by TLC or LC-MS. The product is significantly less polar than the starting amine.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) or recrystallization.
-
Protocol 2.2: Step 2 - Saponification (Ester Hydrolysis)
Rationale: The methyl ester is converted to a carboxylic acid, which is necessary for the subsequent amide coupling. Lithium hydroxide (LiOH) is a common choice as it effectively hydrolyzes the ester under relatively mild conditions, minimizing side reactions. A co-solvent system (THF/water) is used to ensure all components remain in solution.
-
Materials:
-
Diaryl Urea Methyl Ester from Step 1 (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the diaryl urea methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O to the solution and stir vigorously at room temperature for 12-24 hours.
-
Monitor the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid product will form.
-
Stir the slurry for 30 minutes at 0 °C, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water and dry under high vacuum. The product is often pure enough for the next step without further purification.
-
Protocol 2.3: Step 3 - Amide Coupling
Rationale: This step forms the final amide bond. The carboxylic acid is activated in situ to form a more reactive species that is readily attacked by the amine coupling partner. HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, often leading to higher yields and cleaner products compared to other reagents.
-
Materials:
-
Diaryl Urea Carboxylic Acid from Step 2 (1.0 eq)
-
Desired Heterocyclic Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a nitrogen-purged flask, dissolve the diaryl urea carboxylic acid and the heterocyclic amine in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
-
| Parameter | Step 1: Urea Formation | Step 2: Saponification | Step 3: Amide Coupling |
| Solvent | Anhydrous DCM or THF | THF / Water | Anhydrous DMF |
| Key Reagent | Aryl Isocyanate | LiOH·H₂O | HATU, DIPEA |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Typical Time | 2-4 hours | 12-24 hours | 4-12 hours |
| Typical Yield | >90% | >90% | 60-85% |
| Workup | Filtration/Concentration | Acidification & Filtration | Liquid-Liquid Extraction |
Application Protocol II: Synthesis via Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] It is exceptionally useful for coupling anilines to heteroaryl chlorides, a common structural motif in kinase inhibitors.[9][10] This method provides a convergent and flexible route to N-aryl heterocyclic amines.
Rationale: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Sterically hindered biaryl phosphine ligands (like XPhos) are highly effective for coupling electron-rich anilines with (hetero)aryl chlorides. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, making it a more active nucleophile.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3.1: General Procedure for Pd-Catalyzed C-N Coupling
-
Materials:
-
This compound (1.2 eq)
-
Heteroaryl Chloride (e.g., 4-chloro-pyrrolo[2,1-f][3][4][11]triazine derivative) (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
XPhos (2-Cyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOt-Bu) (2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
Precaution: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All glassware must be oven- or flame-dried.
-
To a Schlenk flask, add the heteroaryl chloride, this compound, K₃PO₄, and the XPhos ligand.
-
Add the Pd₂(dba)₃ catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature is substrate-dependent and may require optimization.
-
Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the coupled product. The resulting product can then be subjected to hydrolysis and amide coupling as described in Protocols 2.2 and 2.3 if further elaboration is required.
-
Product Characterization & Validation
Confirmation of product identity and purity is essential. For a novel inhibitor synthesized using these protocols, a standard suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals from the coupled partner; disappearance of the starting amine N-H protons; characteristic shifts for urea N-H protons (typically >8 ppm). |
| ¹⁹F NMR | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts will be influenced by the newly formed urea or C-N bond. |
| ¹³C NMR | Appearance of a urea carbonyl signal (~150-160 ppm) or new aromatic carbon signals from the coupled heterocycle. |
| HRMS | Accurate mass measurement confirming the elemental composition of the final product (m/z [M+H]⁺). |
| RP-HPLC | Single major peak indicating high purity (typically >95% for advanced candidates). |
Conclusion
This compound is a strategically vital building block in the synthesis of kinase inhibitors. Its pre-installed fluorine atoms provide a reliable method for enhancing the metabolic stability and modulating the electronic properties of the final molecule. The protocols detailed herein for both diaryl urea formation and Buchwald-Hartwig amination provide robust and versatile pathways for researchers to access complex and potent kinase inhibitors, demonstrating the reagent's broad applicability in modern drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]
Application Notes and Protocols for the Derivatization of Methyl 4-amino-2,5-difluorobenzoate in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Methyl 4-amino-2,5-difluorobenzoate is a particularly valuable building block for medicinal chemists. It presents a trifecta of functionalities ripe for diversification: a nucleophilic aniline nitrogen, an ester suitable for hydrolysis or amidation, and a difluorinated phenyl ring that imparts favorable pharmacokinetic properties while offering potential vectors for further modification.
This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed protocols and the scientific rationale behind these methodologies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile scaffold in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
Core Derivatization Strategies and Protocols
The primary reactive site for the derivatization of this compound is the amino group. Its nucleophilicity allows for a range of transformations to introduce diverse functional groups and build molecular complexity. The following sections detail protocols for common and high-impact derivatization reactions.
N-Acylation: Forging Amide Bonds for Enhanced Potency and Selectivity
The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. The resulting amide moiety can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.
Scientific Rationale: The reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, is a robust and versatile method for introducing a wide array of substituents. The choice of the acylating agent allows for the systematic exploration of the structure-activity relationship (SAR) by varying steric and electronic properties of the appended group.
Protocol: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-acyl derivative.
Data Presentation: Representative N-Acylation Products
| Acyl Chloride | Product Name | Representative Yield (%) |
| Benzoyl chloride | Methyl 4-(benzamido)-2,5-difluorobenzoate | 85-95 |
| Acetyl chloride | Methyl 4-acetamido-2,5-difluorobenzoate | 90-98 |
| Cyclopropanecarbonyl chloride | Methyl 4-(cyclopropanecarboxamido)-2,5-difluorobenzoate | 80-90 |
Experimental Workflow for N-Acylation
Caption: Workflow for N-acylation of this compound.
Sulfonamide Synthesis: Introducing a Key Pharmacophore
The sulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide range of antibacterial, diuretic, and anticancer drugs. Its tetrahedral geometry and ability to act as a hydrogen bond donor and acceptor make it a valuable functional group for molecular recognition.
Scientific Rationale: The reaction of an amine with a sulfonyl chloride, typically in the presence of a base like pyridine, is the most common method for synthesizing sulfonamides. Pyridine often serves as both the base and the solvent. The resulting sulfonamide is a stable and versatile functional group that can significantly alter the electronic and steric properties of the parent molecule.
Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines a standard procedure for the synthesis of sulfonamides from this compound.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) (optional, as a co-solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a round-bottom flask. If solubility is an issue, a co-solvent like anhydrous DCM can be used.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the sulfonyl chloride (1.1 equivalents) portion-wise or dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide derivative.
Data Presentation: Representative Sulfonamide Products
| Sulfonyl Chloride | Product Name | Representative Yield (%) |
| Benzenesulfonyl chloride | Methyl 2,5-difluoro-4-(phenylsulfonamido)benzoate | 75-85 |
| p-Toluenesulfonyl chloride | Methyl 2,5-difluoro-4-(tosylamido)benzoate | 80-90 |
| Methanesulfonyl chloride | Methyl 2,5-difluoro-4-(methylsulfonamido)benzoate | 70-80 |
Urea and Thiourea Formation: Mimicking Peptide Bonds and Enhancing Binding
Urea and thiourea moieties are prevalent in many biologically active compounds, including potent kinase inhibitors like Sorafenib and Regorafenib.[3][4][5][6] They are excellent hydrogen bond donors and can mimic the peptide bond, facilitating strong interactions with protein targets.
Scientific Rationale: The most direct synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. The nitrogen of the amino group on this compound acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. The reaction is typically fast and high-yielding. A similar reaction with an isothiocyanate yields the corresponding thiourea.
Protocol: General Procedure for Urea Synthesis
This protocol describes the synthesis of a urea derivative from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask.
-
Isocyanate Addition: Add the isocyanate (1.05 equivalents) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Work-up (if no precipitate forms): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexane).
Application in Kinase Inhibitor Synthesis:
A prominent example of urea formation in drug synthesis is the preparation of Regorafenib, a multi-kinase inhibitor.[2][3][4][7][8] While the direct precursor in the industrial synthesis is 4-amino-3-fluorophenol, the core reaction involves the formation of a urea linkage between an aniline derivative and an isocyanate. This highlights the importance of the urea-forming reaction in constructing complex, biologically active molecules.
Reaction Scheme: Urea Formation in the Synthesis of a Regorafenib Analog
Caption: General scheme for urea synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. The derivatization of its amino group through N-acylation, sulfonamide formation, and urea/thiourea synthesis provides rapid access to a diverse range of compounds with the potential for significant biological activity. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this fluorinated scaffold. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 8. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 4-amino-2,5-difluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
Methyl 4-amino-2,5-difluorobenzoate is a key structural motif in modern medicinal chemistry and materials science.[1][2][3] The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[4][5] The presence of amino and methyl ester functionalities provides versatile handles for further synthetic elaboration.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl scaffolds.[6][7] Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it an indispensable tool.[7][8]
This guide provides an in-depth analysis and actionable protocols for the successful Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles that govern experimental choices, empowering researchers to optimize conditions for their specific synthetic targets.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
A comprehensive understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br or C-I bond of a coupling partner for this compound, or if the substrate itself is modified to be a halide). This is often the rate-determining step.[7] Electron-deficient aryl halides, such as those bearing fluorine atoms, typically undergo this step more readily.
-
Transmetalation : This crucial step involves the transfer of the organic group from the organoboron species to the palladium(II) center.[6][7] The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium complex.[11][12][13]
-
Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Strategic Considerations for Coupling with this compound
The unique substitution pattern of this molecule presents specific challenges and opportunities that must be addressed for successful coupling.
-
Electronic Profile : The substrate contains two strongly electron-withdrawing fluorine atoms and an electron-withdrawing methyl ester group, which make the aromatic ring electron-deficient. This property is generally favorable for the oxidative addition step if the substrate is used as the halide partner. Conversely, the electron-donating amino group can influence reactivity.
-
Functional Group Compatibility : The primary amine (-NH₂) can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. Furthermore, the methyl ester (-COOMe) is susceptible to hydrolysis under strongly basic conditions, a common requirement for the transmetalation step.[11]
-
Potential Side Reactions : Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid partner, is a common side reaction, especially with ortho-substituted or electron-deficient arylboronic acids.[14][15] Another potential issue is the homocoupling of the boronic acid reagent.[16]
Optimizing Reaction Parameters: A Comparative Overview
The success of the Suzuki coupling is highly contingent on the judicious selection of catalyst, base, and solvent. For a substrate like this compound, careful tuning is essential to maximize yield while minimizing side reactions.
| Parameter | Options & Field-Proven Insights | Causality & Rationale |
| Palladium Catalyst & Ligand | Pd(PPh₃)₄ : A classic, reliable choice for many substrates.[17] Pd(dppf)Cl₂ : Often shows good performance and stability.[18] Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) : State-of-the-art systems for challenging substrates.[19][20] | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (like SPhos) accelerate both the oxidative addition and reductive elimination steps, which is crucial for efficient catalysis with electron-rich or sterically hindered substrates.[20] |
| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Widely used and effective. Cs₂CO₃ is stronger and often used for less reactive chlorides.[8][12] Phosphates (K₃PO₄) : A strong, non-nucleophilic base, often effective at lower temperatures.[14] Fluorides (KF) : A milder option that can be advantageous when base-sensitive functional groups (like esters) are present.[11][21] | The base's primary role is to activate the boronic acid for transmetalation.[12][22] The choice is a balance: the base must be strong enough to promote the reaction but not so harsh that it causes ester hydrolysis or significant protodeboronation. |
| Solvent System | 1,4-Dioxane/Water : A very common and effective mixture.[9] Toluene/Water : Another robust biphasic system. THF/Water : Suitable for reactions at or near room temperature.[19] | An aqueous co-solvent is typically required to dissolve the inorganic base and facilitate the formation of the active boronate species. The organic solvent must solubilize the aryl halide, organoboron reagent, and the palladium complex. |
| Temperature | Room Temperature to 100 °C : The required temperature is highly dependent on the reactivity of the coupling partners and the catalyst system. | Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions like protodeboronation. Highly active modern catalysts often allow for reactions at lower temperatures.[23] |
Detailed Experimental Protocols
The following protocols provide validated starting points for the Suzuki-Miyaura coupling of this compound (as the aryl halide partner, assuming it has been converted to an aryl bromide or iodide) with a generic arylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Conditions with Pd(dppf)Cl₂
This protocol employs a common and robust catalyst suitable for a general screen.
Materials:
-
Methyl 4-amino-2,5-difluoro-X-benzoate (where X is Br or I) (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add Methyl 4-amino-2,5-difluoro-X-benzoate, the arylboronic acid, and potassium carbonate.
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Via syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(dppf)Cl₂ catalyst to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: High-Activity Conditions with a Buchwald Precatalyst
This protocol uses a modern, highly active catalyst system, often enabling lower temperatures and shorter reaction times.
Materials:
-
Methyl 4-amino-2,5-difluoro-X-benzoate (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
THF and Water (e.g., 10:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add Methyl 4-amino-2,5-difluoro-X-benzoate, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst to a dry reaction vessel.
-
Seal the vessel and remove it from the glovebox (if used).
-
Add the degassed THF/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at a temperature ranging from room temperature to 60 °C. The high activity of the catalyst often precludes the need for high heat.
-
Monitor the reaction closely; completion is often achieved within 0.5-4 hours.[19]
-
Upon completion, cool the mixture and filter it through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and perform an aqueous workup as described in Protocol 1 (Steps 8-9).
-
Purify the product via silica gel column chromatography.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents (oxygen present).3. Base is not strong enough or insoluble.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more stable precatalyst.[15]2. Ensure rigorous degassing of all solvents, including water.[15]3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or improve stirring.4. Incrementally increase the reaction temperature. |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high.2. Reaction temperature is excessive.3. Water content is too high. | 1. Switch to a milder base (e.g., KF or K₂CO₃).[15][21]2. Lower the reaction temperature; use a more active catalyst if needed.3. Consider using a boronic ester (e.g., pinacol ester), which is more stable.[16] |
| Ester Hydrolysis | 1. Base is too strong (e.g., hydroxides).2. Prolonged reaction time at high temperature. | 1. Use a non-nucleophilic base like K₂CO₃, K₃PO₄, or KF.[11]2. Use a more active catalyst to shorten reaction time and lower the temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate a Pd(II)-mediated pathway.2. Catalyst system favors this side reaction. | 1. Ensure the reaction is strictly anaerobic.[16]2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst designed for rapid generation of Pd(0).3. Employ bulky ligands which can disfavor the formation of the homocoupled dimer.[15] |
References
- 1. nbinno.com [nbinno.com]
- 2. 952285-52-8|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Methyl 4-amino-2,5-difluorobenzoate
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
Methyl 4-amino-2,5-difluorobenzoate is a vital intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the electron-withdrawing fluorine atoms and the nucleophilic amino group, make it a versatile scaffold for creating complex molecules with desired biological activities. The purity of this building block is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. This guide provides a detailed overview of robust purification techniques for this compound, ensuring its suitability for high-stakes research and development applications.
Physicochemical Profile and Its Implications for Purification
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₇F₂NO₂ | - |
| Molecular Weight | 187.14 g/mol [1][2] | Influences diffusion rates in chromatography and solubility. |
| CAS Number | 952285-52-8[3] | Unique identifier for accurate literature and supplier searches. |
| Appearance | Solid (crystals or powder)[4][5] | Indicates that recrystallization is a primary purification method. |
| Purity (Commercial) | Typically ≥ 95%[3][6] | Highlights the common need for further purification post-purchase or synthesis. |
| Storage | Keep in a dark place under an inert atmosphere at 2-8°C[7] | Suggests potential sensitivity to light, air, or heat. |
Strategic Approach to Purification: A Decision-Making Workflow
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. The following workflow provides a logical approach to purifying this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization for High-Purity Crystalline Product
Recrystallization is often the most effective method for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.
Causality Behind Solvent Selection:
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For aromatic amines and esters, a range of solvents with varying polarities should be screened.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol often dissolves the compound well when hot, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned to achieve the desired solubility profile. Ethyl acetate is a good solvent for many esters. |
| Cyclohexane | A non-polar solvent that can be effective for removing more polar impurities. |
| Toluene | An aromatic solvent that can be effective for recrystallizing other aromatic compounds. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In separate test tubes, add approximately 20-30 mg of the crude product. To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a significant volume to dissolve the solid at room temperature. Heat the soluble samples to the solvent's boiling point and observe for complete dissolution. Allow the heated solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (or solvent mixture). Heat the mixture with stirring on a hot plate until the solvent boils. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography for Removal of Closely Related Impurities
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, the basicity of the amino group necessitates special considerations.
Expertise in Stationary and Mobile Phase Selection:
The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of basic amines, resulting in poor separation and recovery. To mitigate this, two primary strategies are employed:
-
Amine-Functionalized Silica: This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, leading to better peak shapes and recovery.
-
Mobile Phase Modification: Adding a small amount (0.1-1%) of a volatile base, such as triethylamine (Et₃N), to the mobile phase neutralizes the acidic sites on standard silica gel, preventing the strong adsorption of the amine.
The choice of eluent is guided by thin-layer chromatography (TLC) analysis. A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
References
Application Notes and Protocols for the Scalable Synthesis of Methyl 4-amino-2,5-difluorobenzoate
For correspondence: --INVALID-LINK--
Abstract
This comprehensive guide details a robust and scalable two-step synthetic route for the preparation of Methyl 4-amino-2,5-difluorobenzoate, a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis commences with the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene, followed by a one-pot reduction and esterification to afford the final product. This document provides in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to enable researchers, scientists, and drug development professionals to successfully implement this synthesis on a laboratory and pilot-plant scale.
Introduction: The Significance of Fluorinated Anthranilates
This compound is a member of the fluorinated anthranilate family, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated building blocks are integral to the design of modern therapeutics. This compound, with its strategically placed fluorine substituents and reactive amino and ester functionalities, serves as a versatile precursor for the synthesis of a wide array of complex molecules.[2]
The synthetic strategy outlined herein is designed for scalability, efficiency, and operational simplicity, addressing the increasing demand for this valuable intermediate in both academic and industrial research settings.
Synthetic Strategy: A Two-Stage Approach to Purity and Yield
The selected synthetic pathway is a two-stage process designed to maximize yield and purity while ensuring scalability.
Stage 1: Electrophilic Nitration of 1,4-Difluorobenzene. The synthesis begins with the regioselective nitration of commercially available 1,4-difluorobenzene. The fluorine atoms are ortho, para-directing activators, and the symmetry of the starting material simplifies the regiochemical outcome, leading predominantly to the desired 2,5-difluoronitrobenzene.
Stage 2: One-Pot Reduction and Fischer Esterification. The second stage involves the reduction of the nitro group of 2,5-difluoronitrobenzene to an amine, followed by the in-situ esterification of the resulting 4-amino-2,5-difluorobenzoic acid with methanol. This one-pot approach enhances efficiency by minimizing intermediate isolation and purification steps.
Below is a graphical representation of the overall synthetic workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 4-amino-2,5-difluorobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aniline derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atoms and the amino group on the benzene ring imparts unique electronic properties that are often sought after in medicinal chemistry. However, the synthesis of this compound can present several challenges. This guide provides practical, field-proven insights to help you achieve high yields and purity.
There are two primary synthetic routes to this compound:
-
Fischer-Speier Esterification of 4-amino-2,5-difluorobenzoic acid.
-
Catalytic Hydrogenation of a nitro precursor, such as methyl 2,5-difluoro-4-nitrobenzoate.
This guide will cover both methods, addressing potential issues and providing robust protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the Fischer-Speier esterification of 4-amino-2,5-difluorobenzoic acid?
A1: The most frequent challenges include incomplete reactions, leading to low yields, and the formation of side products due to the presence of the amino group, which can be protonated by the acid catalyst. Careful control of reaction temperature and the amount of acid catalyst is crucial.
Q2: How can I drive the Fischer-Speier esterification to completion?
A2: To shift the equilibrium towards the product, it is recommended to use a large excess of methanol, which also serves as the solvent. Alternatively, removing the water formed during the reaction, for instance with a Dean-Stark apparatus, can significantly improve the yield.
Q3: What is the best catalyst for the reduction of methyl 2,5-difluoro-4-nitrobenzoate?
A3: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes to anilines. It generally provides high yields and clean reactions under mild conditions.
Q4: I am observing the formation of colored impurities in my final product. What is the likely cause and how can I prevent it?
A4: Colored impurities often arise from oxidation of the aniline product or from side reactions. To minimize their formation, it is important to work under an inert atmosphere (e.g., nitrogen or argon), especially during work-up and purification. Using degassed solvents can also be beneficial. If colored impurities are present, they can often be removed by treating a solution of the product with activated charcoal followed by filtration.
Q5: What is the best method for purifying the final product, this compound?
A5: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. Column chromatography on silica gel can also be used for purification, particularly for removing closely related impurities.
Troubleshooting Guides
Route 1: Fischer-Speier Esterification
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | Use a large excess of methanol (10-20 equivalents). Consider using a Dean-Stark trap to remove water. |
| Insufficient acid catalyst. | Ensure enough catalyst (e.g., concentrated sulfuric acid) is used to both protonate the amino group and catalyze the reaction. A molar ratio of at least 1:1 with the substrate is a good starting point. | |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed. | |
| Formation of Dark-Colored Byproducts | Reaction temperature is too high, leading to decomposition. | Maintain a gentle reflux and avoid overheating. Monitor the reaction closely and stop heating once the reaction is complete. |
| Oxidation of the aniline. | Conduct the reaction under an inert atmosphere (nitrogen or argon). | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, with a less polar co-solvent. |
Route 2: Catalytic Hydrogenation
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Inactive or poisoned catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure according to the reaction scale and equipment capabilities. Ensure there are no leaks in the system. | |
| Poor mixing. | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. | |
| Formation of Side Products (e.g., hydroxylamines, azo compounds) | Incomplete reduction. | Increase the reaction time or the catalyst loading. Ensure adequate hydrogen supply throughout the reaction. |
| Catalyst deactivation. | If the reaction stalls, carefully filter the mixture and add a fresh portion of the catalyst. | |
| Product Contaminated with Catalyst | Inefficient filtration. | Filter the reaction mixture through a pad of Celite® to ensure complete removal of the finely divided catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-2,5-difluorobenzoic acid
This protocol is adapted from a patented procedure for the synthesis of a key precursor.[1][2]
Step 1: Protection of the amino group of m-fluoroaniline
In a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add m-fluoroaniline (111.1 g, 1 mol), potassium carbonate (276 g, 2 mol), potassium iodide (5 g, 0.03 mol), and N,N-dimethylformamide (DMF, 400 ml). Stir the mixture and heat to 100°C. Under stirring, add benzyl chloride (303.8 g, 2.4 mol) dropwise over 1-3 hours. Continue the reaction at 100°C for 18 hours, monitoring the disappearance of the starting material by GC. After the reaction is complete, cool the mixture to room temperature. Add 3 L of ice water under stirring and continue to stir at 0-5°C for 5 hours to precipitate the product. Collect the solid by suction filtration and wash the filter cake with water (2 x 300 g). The crude product is then slurried in ethanol (100 g), filtered, and dried to obtain N,N-dibenzyl-3-fluoroaniline.
Step 2: Formylation of N,N-dibenzyl-3-fluoroaniline
In a 500 mL four-necked flask, add N,N-dibenzyl-3-fluoroaniline (201.1 g, 0.69 mol) and DMF (230 mL). After stirring to dissolve, control the bath temperature at 10-20°C and slowly add phosphorus oxychloride (110.3 g, 0.72 mol) dropwise, ensuring the reaction temperature does not exceed 20°C. After the addition is complete, stir at 20°C for 30 minutes, then warm to 100°C. Monitor the reaction by GC. Once the reaction is complete, cool to room temperature. Under stirring, add the reaction mixture to a solution of sodium hydroxide (110 g) in 2 L of water in an ice bath. Continue stirring at 0-5°C for 3 hours. Collect the precipitate by suction filtration, wash with water (2 x 300 g), and then slurry in ethanol (200 g). Filter and dry the solid to obtain 4-(dibenzylamino)-2-fluorobenzaldehyde.
Step 3: Oxidation to 4-(dibenzylamino)-2-fluorobenzoic acid
In a 1 L four-necked flask, add 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol), acetone (500 ml), a solution of sodium dihydrogen phosphate (8 g in 100 ml water), and 30% hydrogen peroxide (36.2 g, 0.32 mol). Control the water bath temperature at 10°C and drip in a solution of sodium chlorite (70.1 g of 80% purity in 210 ml water). Continue the reaction at 10°C for 8 hours, monitoring by HPLC. After completion, cool to 0-5°C and stir for 1 hour. Collect the white solid by suction filtration, wash with water (2 x 50 ml), and dry to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.
Step 4: Deprotection to 4-amino-2-fluorobenzoic acid
In a 2 L autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), methanol (650 ml), and 10% wt Pd/C catalyst (5.0 g). Purge the system with nitrogen and then with hydrogen. Pressurize with hydrogen to 10 atm and heat to 60°C. Continue the reaction for 10 hours, monitoring by HPLC. After completion, cool to room temperature, replace the hydrogen with nitrogen, and filter to recover the catalyst. Remove the methanol under reduced pressure to obtain 4-amino-2-fluorobenzoic acid as a pale solid.
Protocol 2: Fischer-Speier Esterification of 4-amino-2,5-difluorobenzoic acid
This protocol is adapted from a reliable procedure for a structurally similar compound.[3]
-
Materials:
-
4-amino-2,5-difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 4-amino-2,5-difluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Catalytic Hydrogenation of Methyl 2,5-difluoro-4-nitrobenzoate
-
Materials:
-
Methyl 2,5-difluoro-4-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas
-
Celite®
-
-
Procedure:
-
Dissolve Methyl 2,5-difluoro-4-nitrobenzoate (1 equivalent) in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify as needed.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.15 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 110-114 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (dd, J = 10.8, 7.2 Hz, 1H), 6.45 (dd, J = 11.2, 6.0 Hz, 1H), 4.10 (br s, 2H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 151.0 (dd, J = 242.4, 3.0 Hz), 143.8 (dd, J = 238.4, 13.1 Hz), 138.2 (dd, J = 10.1, 3.0 Hz), 115.6 (dd, J = 23.2, 3.0 Hz), 108.9 (dd, J = 28.3, 3.0 Hz), 100.2 (dd, J = 29.3, 10.1 Hz), 52.1 |
Note: NMR data is predicted and should be confirmed by experimental analysis.
Visualizations
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification of 4-amino-2,5-difluorobenzoic acid.
Logical Relationship: Troubleshooting Fischer-Speier Esterification
Caption: Troubleshooting logic for low yield in Fischer-Speier esterification.
References
- 1. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-amino-2,5-difluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of 4-amino-2,5-difluorobenzoic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Fischer esterification of 4-amino-2,5-difluorobenzoic acid are common and typically stem from the reversible nature of the reaction and suboptimal reaction conditions.[1][2][3] Here are the key areas to troubleshoot:
-
Inadequate Acid Catalyst: The amino group on the aromatic ring is basic and will be protonated by the acid catalyst (e.g., sulfuric acid).[2][4] This means a stoichiometric amount of acid is required to both protonate the amine and catalyze the esterification.[2] If you are using only a catalytic amount, the reaction will be significantly slower or may not proceed to completion.
-
Equilibrium Limitations: Fischer esterification is an equilibrium process.[5][6][7] To drive the reaction towards the formation of the methyl ester, you must shift the equilibrium to the product side. This can be achieved by:
-
Using a large excess of methanol: This is often the most practical method to favor product formation according to Le Châtelier's Principle.[1][3][7]
-
Removing water as it forms: While more complex to set up, using a Dean-Stark apparatus to remove the water byproduct can significantly improve yields.[2][5]
-
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated to reflux for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
Q2: I'm observing significant discoloration (darkening) of my reaction mixture. What is the likely cause and how can I prevent it?
A2: Darkening of the reaction mixture is a common issue when working with aromatic amines and is often indicative of decomposition or side reactions, particularly oxidation.[2]
-
Cause: The amino group is susceptible to oxidation, especially at elevated temperatures in the presence of a strong acid. This can lead to the formation of colored impurities, potentially including azoxy or azo compounds, similar to the formation of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) observed from a similar starting material.[9] Additionally, prolonged heating at high temperatures can lead to polymerization or other decomposition pathways.[2]
-
Prevention:
-
Temperature Control: Avoid excessively high temperatures. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Inert Atmosphere: While not always necessary for this specific reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Reaction Time: Monitor the reaction closely and stop heating as soon as the starting material has been consumed to avoid prolonged exposure to harsh conditions.
-
Q3: My final product is contaminated with a significant amount of unreacted starting material. How can I improve the conversion and purification?
A3: The presence of unreacted 4-amino-2,5-difluorobenzoic acid is a common purity issue.
-
Improving Conversion:
-
Catalyst and Reagent Stoichiometry: As mentioned in Q1, ensure you are using a sufficient excess of both the acid catalyst and methanol.
-
Reaction Monitoring: Use TLC to monitor the reaction. If the reaction stalls, consider adding more methanol or acid catalyst.
-
-
Purification Strategy:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the excess acid with a base such as sodium bicarbonate solution.[9] The desired methyl ester is less polar than the starting carboxylic acid and can be extracted into an organic solvent like dichloromethane or ethyl acetate.[9]
-
Aqueous Wash: The unreacted carboxylic acid, in its salt form after neutralization, will remain in the aqueous layer. Washing the organic layer with a dilute base solution can further remove any residual starting material.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to remove remaining impurities.[10]
-
Q4: I've isolated my product, but I suspect the presence of side products. What are the most likely side reactions, and how can I identify them?
A4: Besides unreacted starting material and oxidation products, several other side reactions can occur:
-
Dimerization/Polymerization: At high temperatures, intermolecular amide bond formation between two molecules of the starting material can occur, leading to dimers or oligomers. This is a known side reaction for aminobenzoic acids.[2]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under strong acidic conditions and heat, which would result in the formation of 2,5-difluoroaniline.[11][12][13]
-
N-methylation: Although less common under these conditions, the amino group could potentially be methylated by methanol. Using thionyl chloride in cold methanol is a method to avoid this.[10]
Identification of Side Products:
-
TLC Analysis: Different spots on the TLC plate can indicate the presence of multiple compounds.[14]
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): Provides detailed structural information to identify impurities.
-
Mass Spectrometry (MS): Can help determine the molecular weights of any side products, aiding in their identification.
-
IR Spectroscopy: Can show the presence of unexpected functional groups.
-
| Potential Side Product | Expected Spectroscopic Signature |
| Dimer/Polymer | Presence of amide C=O and N-H stretches in IR; complex NMR spectrum. |
| 2,5-difluoroaniline | Absence of the ester and carboxylic acid signals in NMR and IR. |
| N-methylated product | Presence of an N-methyl signal in the ¹H NMR spectrum. |
Experimental Protocols & Workflows
Optimized Fischer Esterification Protocol
This protocol is adapted from established procedures for similar aminobenzoates.[1][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2,5-difluorobenzoic acid (1 equivalent).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.1 equivalents) to the stirring mixture. A precipitate may form.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is ~8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Mechanistic Insights: Desired Reaction vs. Side Reactions
Understanding the reaction mechanisms is crucial for troubleshooting.
Desired Reaction: Fischer Esterification
The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[3][6]
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Potential Side Reactions
Caption: Potential side reaction pathways in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prezi.com [prezi.com]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Improving yield and purity of Methyl 4-amino-2,5-difluorobenzoate
Welcome to the technical support center for Methyl 4-amino-2,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important chemical intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification of this compound, which is typically synthesized via the Fischer-Speier esterification of 4-amino-2,5-difluorobenzoic acid.
Issue 1: Low or Inconsistent Reaction Yield
Question: My Fischer esterification reaction of 4-amino-2,5-difluorobenzoic acid is resulting in a low yield (<70%). What are the primary causes and how can I optimize the reaction?
Answer: Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction.[1][2][3] To drive the reaction toward the product, you must effectively manage the equilibrium. Here are the key factors and solutions:
-
Cause A: Water Accumulation: The reaction produces one equivalent of water for every equivalent of ester formed. As water concentration increases, the reverse reaction (ester hydrolysis) accelerates, leading to an unfavorable equilibrium.[1][4]
-
Solution 1: Use Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of the alcohol (methanol), which acts as both a reactant and the solvent.[3][5][6] This mass action effect favors the forward reaction according to Le Châtelier's Principle.[1][3]
-
Solution 2: Water Removal: For larger-scale reactions, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be highly effective.[4][5]
-
-
Cause B: Insufficient Catalyst or Reaction Time: The esterification is acid-catalyzed. An inadequate amount of catalyst or insufficient reaction time will result in an incomplete reaction.
-
Cause C: Protonation of the Amino Group: The amino group on the benzene ring is basic and will be protonated by the strong acid catalyst. This deactivates the ring but, more importantly, can affect the solubility of the starting material. The fluorine atoms also influence the basicity of the amino group.[9]
Workflow for Troubleshooting Low Yield
Below is a decision-tree diagram to guide your troubleshooting process for improving reaction yield.
Caption: A troubleshooting decision tree for low yield.
Issue 2: Persistent Impurities After Workup
Question: After my workup, I'm seeing impurities in my ¹H NMR and HPLC analysis. What are these likely to be and how can I remove them?
Answer: Impurities in aniline-derived compounds can arise from several sources, including unreacted starting materials, side-reactions, and degradation.[10]
-
Impurity A: Unreacted 4-amino-2,5-difluorobenzoic acid: This is the most common impurity if the reaction has not gone to completion.
-
Removal Strategy: During the workup, after removing the excess alcohol, the crude product is typically dissolved in an organic solvent like ethyl acetate. Washing this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, converting it into its water-soluble sodium salt, which is then removed into the aqueous layer.[2][5] Be sure to perform multiple washes.
-
-
Impurity B: Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can form colored polymeric by-products, often appearing as brown or reddish tints in the final product.[11][12]
-
Removal Strategy 1: Recrystallization: This is the most effective method for removing colored impurities and improving the purity of the final product. A suitable solvent system (e.g., ethanol/water, toluene/heptane) should be chosen where the desired ester has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Removal Strategy 2: Activated Carbon: Adding a small amount of activated carbon to the solution before the hot filtration step in recrystallization can help adsorb colored, highly conjugated impurities.
-
-
Impurity C: Dimerization/Side Products: Under harsh acidic conditions or high temperatures, side reactions can occur. For instance, acylation of the amino group by another molecule of the ester is a possibility, though less common under these conditions.
-
Removal Strategy: Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a more rigorous purification method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the desired product from more polar or less polar impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification for this specific molecule?
A1: The Fischer esterification follows a nucleophilic acyl substitution pathway.[3] The mechanism involves several key reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (e.g., water or another molecule of methanol) removes the final proton from the carbonyl oxygen to yield the neutral ester product and regenerate the acid catalyst.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer esterification.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantifying the purity of the main component and detecting non-volatile impurities, such as the starting carboxylic acid.[13][14] A C18 reverse-phase column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides definitive identification of volatile impurities through their mass spectra.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.[14]
| Analytical Method | Primary Use | Detectable Impurities |
| HPLC-UV | Quantify purity, detect non-volatile compounds | Unreacted carboxylic acid, polar by-products[13] |
| GC-MS | Identify volatile/semi-volatile compounds | Residual solvents, low-boiling point by-products[13] |
| ¹H NMR | Structural confirmation, identify proton-containing impurities | Unreacted starting material, structural isomers |
Q3: How should I properly store this compound?
A3: Like many anilines, this compound can be sensitive to light and air.[15] Over time, oxidation can lead to discoloration and the formation of impurities.[10][12] It should be stored in a tightly sealed, amber-colored vial or bottle in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Part 3: Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-amino-2,5-difluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-amino-2,5-difluorobenzoic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 15-20 equivalents), which will serve as both the reactant and solvent.
-
Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the flask. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[6]
-
Reaction Monitoring: Allow the reaction to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully add saturated NaHCO₃ solution in small portions to neutralize the remaining acid. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue adding until gas evolution ceases.
-
Washing: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally with brine (1x) to aid in drying.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. Aniline - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. collegedunia.com [collegedunia.com]
Technical Support Center: Chromatographic Purification of Methyl 4-amino-2,5-difluorobenzoate
Introduction
Welcome to the technical support guide for the chromatographic purification of Methyl 4-amino-2,5-difluorobenzoate (CAS 952285-52-8). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its purification. As a moderately polar aromatic amine and ester, this molecule presents unique challenges during silica gel chromatography. This guide provides in-depth, practical solutions to common problems in a direct question-and-answer format, grounded in the principles of separation science.
Physicochemical Properties
Understanding the properties of this compound is the first step in developing a successful purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₇F₂NO₂ | Indicates the presence of multiple polar functional groups (amine, ester) and fluorine atoms.[1][2][3][4][5] |
| Molecular Weight | 187.14 g/mol | A relatively small molecule, well-suited for standard silica gel chromatography.[2][4][5] |
| Appearance | White to pale cream crystals or powder.[3] | The physical state can impact the choice of loading technique (wet vs. dry loading). |
| Polarity | Moderately Polar | The amine (-NH₂) and methyl ester (-CO₂Me) groups confer polarity, leading to strong interactions with the polar silica gel stationary phase.[6][7] |
| Key Functional Groups | Aromatic Amine, Methyl Ester, Aryl Fluoride | The basicity of the amine group is a primary cause of peak tailing and potential decomposition on acidic silica.[8] The ester is susceptible to hydrolysis. The fluorine atoms can alter surface interactions. |
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a solid starting point for your purification protocol.
Q1: What is the best stationary phase for purifying this compound?
Answer: Standard, unmodified silica gel (SiO₂) with a 60 Å pore size is the most common and cost-effective choice for this type of molecule.[7] The polar silanol groups (Si-OH) on the silica surface are crucial for retaining the polar amine and ester functionalities of your compound, allowing for separation from non-polar impurities.[6][9]
Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?
Answer: A mixture of a non-polar solvent and a moderately polar solvent is the ideal starting point. A common and highly effective initial system is 30% Ethyl Acetate in Hexane (v/v) .[6][7]
-
Rationale: Hexane acts as the weak, non-polar component, while ethyl acetate provides the polarity needed to move the compound up the plate. You are aiming for a retardation factor (Rf) value between 0.2 and 0.4 for the product spot, as this typically translates well to column chromatography.[6]
-
If the Rf is too low (spot doesn't move): Increase the polarity by increasing the percentage of ethyl acetate (e.g., 50% EtOAc/Hexane).
-
If the Rf is too high (spot moves with the solvent front): Decrease the polarity by reducing the percentage of ethyl acetate (e.g., 15% EtOAc/Hexane).
Q3: How can I visualize the compound on a TLC plate?
Answer: this compound is UV-active due to its aromatic ring. Visualization can be achieved by viewing the developed TLC plate under a UV lamp, typically at 254 nm.[7] The compound will appear as a dark spot on the fluorescent green background of the plate. Staining with potassium permanganate (KMnO₄) is also an effective secondary method, as the amine group is readily oxidized, appearing as a yellow/brown spot on a purple background.
Q4: What are the most likely impurities I will encounter?
Answer: Impurities often stem from the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as 4-amino-2,5-difluorobenzoic acid. This impurity is significantly more polar and will likely remain at the baseline of the TLC plate in standard solvent systems.
-
Non-polar Byproducts: Formed from side reactions. These will have a much higher Rf value than the desired product.
-
Isomers: Depending on the synthesis, isomers like Methyl 2-amino-4,5-difluorobenzoate may be present and can be challenging to separate.[3][5]
Advanced Troubleshooting Guide
This section tackles specific problems encountered during the column chromatography process.
Problem 1: My compound is streaking or "tailing" badly on the TLC plate and column.
This is the most common issue when purifying aromatic amines on silica gel.
-
Primary Cause: The basic lone pair of electrons on the nitrogen atom of the amine group interacts too strongly with the acidic silanol groups (Si-OH) on the silica surface.[8] This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in a "tail".
-
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Method: Add 0.5% to 1% triethylamine (TEA) or ammonia solution to your chosen solvent system (e.g., 30% EtOAc/Hexane + 1% TEA).[8] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, allowing your product to elute as a sharp, symmetrical band. For very polar compounds, a system like 1-10% of a (10% NH₄OH in Methanol) solution mixed in dichloromethane can be effective.[10][11]
-
Problem 2: I have very poor separation between my product and a close-running impurity.
-
Cause: The selected solvent system does not have sufficient selectivity to resolve the two compounds. The polarity difference between your product and the impurity is too small for the chosen eluent.
-
Solutions (in order of application):
-
Reduce Solvent Polarity: A lower polarity eluent will cause all compounds to spend more time interacting with the stationary phase, which can amplify small differences in their properties and improve separation. If you are using 30% EtOAc/Hexane, try reducing it to 20% or 25%.
-
Change Solvent System Composition: The "selectivity" of the eluent can be changed by swapping one of the solvents for another of similar polarity but different chemical nature. For example, substitute Ethyl Acetate with Dichloromethane (DCM) or a mixture of the two. A good alternative system to try is a gradient of DCM/Methanol .
-
Use a Finer Silica Gel: Switching from a standard 40-63 µm silica to a finer 25-40 µm mesh size increases the surface area and the number of theoretical plates, leading to better resolution. However, this will also increase the backpressure of your column.
-
Workflow for Optimizing Separation
Caption: A troubleshooting workflow for improving poor chromatographic separation.
Problem 3: My compound seems to be decomposing on the column.
-
Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While this compound is generally stable, prolonged exposure to silica, especially if residual acid catalysts from a previous reaction are present, can be detrimental.[12]
-
Solutions:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent that already contains 1% triethylamine. This neutralizes the silica from the start.[12]
-
Run the Column Faster: Use flash chromatography with positive air pressure to minimize the residence time of your compound on the column. The less time it spends on the silica, the lower the chance of degradation.
-
Switch to a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reversed-phase C18 silica.[12]
-
Problem 4: My compound has poor solubility in the eluent and is difficult to load onto the column.
-
Cause: The compound is crystalline and may not be readily soluble in low-polarity solvent systems like Hexane/EtOAc, which are often required for good separation.[13] Loading the compound in a strong, polar solvent (like pure DCM or Methanol) will ruin the separation.
-
Solution: Dry Loading [13]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column bed. This technique ensures your compound is introduced to the column in a concentrated band without using strong solvents that would compromise the separation.[13]
-
Experimental Protocols
Protocol 1: Systematic Development of an Eluent System via TLC
-
Prepare Stock Solutions: Create small vials of your crude product dissolved in a volatile solvent like DCM.
-
Spot the Plate: Using a capillary tube, spot your crude mixture on the baseline of at least three separate TLC plates.
-
Test Initial Solvent Systems: Develop each plate in a different solvent system.
-
Plate 1: 20% EtOAc/Hexane
-
Plate 2: 30% EtOAc/Hexane
-
Plate 3: 40% EtOAc/Hexane
-
-
Analyze Results: Visualize the plates under a UV lamp. Identify the system that places your product spot at an Rf of ~0.3. Note the separation from all other spots.
-
Refine and Add Modifier: Once an optimal ratio is found (e.g., 25% EtOAc/Hexane), run one final TLC plate using that system with 1% triethylamine added to confirm that it eliminates any peak tailing. This final system is your chosen eluent for the column.
Protocol 2: Executing a Flash Chromatography Purification
-
Column Packing (Wet Slurry Method):
-
Choose an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product mass).
-
In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 25% EtOAc/Hexane + 1% TEA).
-
Pour the slurry into the column and use positive pressure or tapping to ensure a tightly packed, uniform bed.
-
-
Sample Loading:
-
If using wet loading, dissolve the sample in the minimum amount of eluent and carefully pipette it onto the silica bed.[13]
-
If using dry loading, add the silica-adsorbed sample as a powder to the top of the column bed.
-
Add a thin layer of sand on top to prevent disturbance of the bed.
-
-
Running the Column:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a bellows or regulated air line) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Collect fractions continuously in test tubes or vials.
-
-
Monitoring the Elution:
-
Periodically, spot fractions onto a TLC plate to track the elution of your product.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2-amino-4,5-difluorobenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. jk-sci.com [jk-sci.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Stability of Methyl 4-amino-2,5-difluorobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the handling and reaction of Methyl 4-amino-2,5-difluorobenzoate. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its bifunctional nature, possessing both a nucleophilic aromatic amine and an electrophilic methyl ester, presents unique stability challenges. The electron-withdrawing fluorine atoms further modulate the reactivity of the entire molecule. This guide will walk you through the common decomposition pathways and provide actionable strategies to maintain the compound's integrity during your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant byproduct formation in my reaction involving this compound. What are the likely decomposition pathways?
A1: The decomposition of this compound typically proceeds through several pathways, often influenced by your specific reaction conditions:
-
Hydrolysis of the Methyl Ester: This is one of the most common decomposition routes. The ester can be hydrolyzed to the corresponding carboxylic acid (4-amino-2,5-difluorobenzoic acid) under either acidic or basic conditions. The presence of water in your reaction mixture, even in trace amounts, can facilitate this process, especially at elevated temperatures.[2]
-
Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and complex polymeric materials.[3] This is often exacerbated by the presence of oxidizing agents, certain metal catalysts, or exposure to air (oxygen) over prolonged reaction times.
-
Unwanted Reactions of the Amino Group: The free amino group is a potent nucleophile and can participate in various side reactions. For instance, in the presence of electrophiles, it can lead to N-alkylation, N-acylation, or other modifications, competing with your desired transformation.[4] In strongly activating anilines, this can even lead to polysubstitution.[5]
-
Decarboxylation (under harsh conditions): While the ester is generally more stable than the corresponding carboxylic acid, decarboxylation of the hydrolyzed product can occur under strongly acidic conditions and high temperatures, leading to the formation of 2,5-difluoroaniline.[6]
Q2: My reaction requires basic conditions, but I'm seeing significant hydrolysis of the methyl ester. How can I mitigate this?
A2: Balancing the need for a basic catalyst or reagent with the stability of the methyl ester is a common challenge. Here are several strategies:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are preferable to hydroxide-containing bases (e.g., NaOH, KOH) or primary/secondary amines which can act as nucleophiles.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Reaction Temperature and Time: Keep the reaction temperature as low as possible to slow down the rate of hydrolysis. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Q3: I am attempting an electrophilic aromatic substitution, but the reaction is sluggish and gives multiple products. What is happening?
A3: The interplay of the activating amino group and the deactivating fluorine atoms and methyl ester group can lead to complex outcomes in electrophilic aromatic substitution. The high reactivity of the aniline can also lead to unwanted side reactions.[5]
-
Protect the Amino Group: This is the most robust strategy to control the reactivity of the aromatic ring and prevent side reactions at the nitrogen atom.[4][7][8] By converting the amino group into a less activating and non-nucleophilic protecting group, you can achieve more selective and higher-yielding reactions.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages & Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) | Advantages: Robust, high-yielding protection. Disadvantages: Requires strong acidic conditions for removal.[7][9] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Advantages: Orthogonal to Boc and Fmoc. Disadvantages: Not suitable if other reducible functional groups are present.[7][9] |
| Ac (Acetyl) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Advantages: Simple and inexpensive. Reduces reactivity. Disadvantages: Can be difficult to remove without affecting the methyl ester.[5] |
Q4: How does pH affect the stability and reactivity of this compound?
A4: The pH of your reaction medium is a critical parameter that can significantly influence the behavior of the molecule.[3][10][11]
-
Acidic pH: In acidic conditions, the amino group will be protonated to form an ammonium salt. This deactivates the aromatic ring towards electrophilic substitution and renders the nitrogen non-nucleophilic. While this can prevent unwanted reactions at the amino group, strongly acidic conditions can promote the hydrolysis of the methyl ester.[2] However, some studies have shown that acidic conditions can improve the storage stability of some aromatic amines.[12][13]
-
Neutral to Mildly Basic pH: In this range, the amino group is in its free, nucleophilic form. This is often the desired state for reactions where the amine is intended to act as a nucleophile. However, care must be taken to avoid hydrolysis of the ester.
-
Strongly Basic pH: Strongly basic conditions will significantly accelerate the hydrolysis of the methyl ester.
The following diagram illustrates the pH-dependent speciation of this compound:
Caption: pH-dependent forms of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of this compound
This protocol provides a standard method for protecting the amino group, which is often a crucial first step before subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for Boc protection.
Summary of Key Recommendations
| Issue | Recommended Action | Rationale |
| Ester Hydrolysis | Use anhydrous conditions; employ non-nucleophilic bases; maintain low reaction temperatures. | Minimizes the presence of water and nucleophiles that can attack the ester carbonyl. |
| Amine Oxidation | Work under an inert atmosphere (N₂ or Ar); use degassed solvents. | Prevents the reaction of the electron-rich amino group with atmospheric oxygen. |
| Low Reactivity/Selectivity in EAS | Protect the amino group (e.g., with Boc or Cbz). | Modulates the activating effect of the amino group and prevents side reactions at the nitrogen.[4][7] |
| Unwanted Nucleophilic Attack by Amine | Protect the amino group or perform the reaction under acidic conditions to protonate the amine. | The protected or protonated amine is no longer nucleophilic.[10][11] |
References
- 1. nbinno.com [nbinno.com]
- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Functionalization of Methyl 4-amino-2,5-difluorobenzoate
Welcome to the technical support center for the N-functionalization of methyl 4-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this valuable synthetic intermediate. The unique electronic properties of this molecule, stemming from the fluorine substituents and the methyl ester, present specific challenges that require careful consideration of reaction conditions. This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve your synthetic goals.
I. Understanding the Substrate: Key Challenges
This compound is a valuable building block, but its reactivity profile is nuanced.[1][2][3] The electron-withdrawing nature of the two fluorine atoms and the methyl ester deactivates the aromatic ring, making the amino group less nucleophilic than in non-fluorinated anilines.[4] This reduced nucleophilicity is a primary hurdle in many N-functionalization reactions.
Furthermore, the presence of multiple reactive sites—the amino group and the ester—can lead to undesired side reactions, such as hydrolysis of the ester under basic or acidic conditions.[5] The fluorine atoms themselves can also participate in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, although this is less common when a more reactive amino group is present.[6][7]
Core Reactivity Considerations
| Feature | Implication for N-Functionalization |
| Reduced Nucleophilicity of the Amino Group | Slower reaction rates, requiring more forcing conditions or specialized catalysts. |
| Ester Moiety | Susceptible to hydrolysis under strong acidic or basic conditions. |
| Fluorine Substituents | Potential for SNAr side reactions, though less likely than N-functionalization. |
| Steric Hindrance | The ortho-fluorine atom can sterically hinder the approach of bulky electrophiles. |
II. Troubleshooting Common N-Functionalization Reactions
This section addresses frequently encountered problems in the N-functionalization of this compound, providing explanations and actionable solutions.
A. N-Acylation/N-Sulfonylation
FAQ 1: Why is my N-acylation/sulfonylation reaction showing low conversion?
Answer: The reduced nucleophilicity of the aniline is the most likely culprit. Standard acylation conditions may not be sufficient.
Troubleshooting Steps:
-
Increase Electrophile Reactivity: Switch from an acyl chloride to a more reactive acyl anhydride or use an activating agent like 4-dimethylaminopyridine (DMAP) with the acyl chloride.
-
Optimize the Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. Ensure at least one equivalent is used. For very sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed, but be mindful of potential ester hydrolysis.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. Ensure the solvent is anhydrous, as water can consume the electrophile.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions.
FAQ 2: I'm observing significant hydrolysis of the methyl ester during my acylation. How can I prevent this?
Answer: Ester hydrolysis is typically caused by the presence of water and/or the use of strongly basic or acidic conditions for extended periods.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents.
-
Choice of Base: Avoid strong aqueous bases like NaOH or KOH. Stick to organic amines like TEA or DIPEA. If a stronger base is needed, consider non-nucleophilic options like proton sponges, though these are more expensive.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid prolonged heating.
-
Alternative Acylating Agents: Consider using coupling reagents like HATU or HOBt with the corresponding carboxylic acid. These reactions often proceed under milder, near-neutral pH conditions.
B. N-Alkylation
FAQ 3: My direct N-alkylation with an alkyl halide is giving a mixture of mono- and di-alkylated products, with low overall yield. What's going wrong?
Answer: Direct N-alkylation of anilines is notoriously difficult to control. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to over-alkylation. The starting aniline's low nucleophilicity further complicates this.
Troubleshooting Steps:
-
Use a Large Excess of the Amine: While not always practical with valuable substrates, using a 5-10 fold excess of the aniline can favor mono-alkylation.
-
Consider Reductive Amination: This is often the superior method for controlled mono-alkylation.[8][9] It involves the reaction of the aniline with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.[10][11]
-
Buchwald-Hartwig Amination: If you are trying to form an aryl-amine bond, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.[12][13] This involves a palladium catalyst and a suitable phosphine ligand to couple the aniline with an aryl halide or triflate.[14][15][16]
C. Reductive Amination
FAQ 4: My reductive amination is sluggish, and I'm recovering mostly starting material. How can I drive it to completion?
Answer: The initial formation of the iminium ion is often the rate-limiting step and is reversible.
Troubleshooting Steps:
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.[10] Adding a catalytic amount of acetic acid is common practice.
-
Water Removal: The formation of the imine/enamine intermediate generates water. Using a dehydrating agent, such as molecular sieves or magnesium sulfate, can shift the equilibrium towards the intermediate.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the iminium ion over the carbonyl starting material.[10] Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.[10] Sodium borohydride (NaBH4) can also be used, but it can also reduce the starting aldehyde/ketone.
-
Solvent: Dichloroethane (DCE) or THF are common solvents for reductive aminations.
FAQ 5: I'm seeing byproducts that suggest my reducing agent is decomposing or reacting with the solvent.
Answer: Some hydride reducing agents can react with acidic protons or certain solvents.
Troubleshooting Steps:
-
Reducing Agent Compatibility: Ensure your chosen reducing agent is compatible with your solvent and any acidic additives. For instance, NaBH4 can react with carboxylic acids.
-
Order of Addition: Sometimes, pre-forming the imine by stirring the aniline and carbonyl component for a period (e.g., 30-60 minutes) before adding the reducing agent can improve yields.
III. Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a starting point for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and stir the solution at room temperature for 5 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a typical reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloroethane (DCE)
-
Glacial acetic acid (catalytic, ~0.1 eq)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flask containing a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visualizing Workflows
Decision-Making for Low N-Acylation Yield
Caption: Troubleshooting flowchart for low N-acylation yield.
General Workflow for N-Functionalization
Caption: A generalized experimental workflow for N-functionalization.
V. References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed September 15, 2023. --INVALID-LINK--
-
Lipshutz BH, et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. 2018;3(9):10635-10647. --INVALID-LINK--
-
Kozłowski M, et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7365. --INVALID-LINK--
-
Nucleophilic aromatic substitution. In: Wikipedia. ; 2023. Accessed September 15, 2023. --INVALID-LINK--
-
Zhang W, et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. 2007;12(5):1094-1102. --INVALID-LINK--
-
Frank É, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2017;13:179-187. --INVALID-LINK--
-
Neumann CN, et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc. 2020;142(40):17188-17195. --INVALID-LINK--
-
Reductive amination. In: Wikipedia. ; 2023. Accessed September 15, 2023. --INVALID-LINK--
-
Ashenhurst J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018. --INVALID-LINK--
-
Ashenhurst J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. --INVALID-LINK--
-
van Ommen B, et al. Reaction pathways for biodehalogenation of fluorinated anilines. Arch Toxicol. 1986;59(3):141-147. --INVALID-LINK--
-
Reductive amination. In: Wikipedia. ; 2023. Accessed September 15, 2023. --INVALID-LINK--
-
Ni C, Hu J. Introduction of Fluorine and Fluorine-Containing Functional Groups. In: Modern Organic Synthesis. Harvard University; 2014. --INVALID-LINK--
-
Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Published March 16, 2021. --INVALID-LINK--
-
Suzuki T, et al. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. 2021;26(23):7279. --INVALID-LINK--
-
Catalyst‐free fluorination of aniline derivatives. ResearchGate. Accessed September 15, 2023. --INVALID-LINK--
-
Osbourn J. Amine Preparation 4 - Reductive Amination. YouTube. Published April 22, 2020. --INVALID-LINK--
-
This compound. AK Scientific. Accessed September 15, 2023. --INVALID-LINK--
-
Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. BOC Sciences. Accessed September 15, 2023. --INVALID-LINK--
-
4-Amino-2,5-Difluorobenzoic Acid. ChemicalBook. Accessed September 15, 2023. --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed September 15, 2023. --INVALID-LINK--
-
Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents. Accessed September 15, 2023. --INVALID-LINK--
-
Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Autech Industry Co.,Limited. Accessed September 15, 2023. --INVALID-LINK--
-
Al-Masri M, et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallogr C Struct Chem. 2022;78(Pt 10):655-662. --INVALID-LINK--
-
Mironiuk-Puchalska E, et al. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. 2022;27(19):6354. --INVALID-LINK--
-
4-Amino-2-fluorobenzoic acid. Sigma-Aldrich. Accessed September 15, 2023. --INVALID-LINK--
-
Methyl 2,4-difluorobenzoate. Sigma-Aldrich. Accessed September 15, 2023. --INVALID-LINK--
-
2-Amino-4,5-difluorobenzoic acid. PubChem. Accessed September 15, 2023. --INVALID-LINK--
-
4-Amino-2,5-difluorobenzoic acid. BLD Pharm. Accessed September 15, 2023. --INVALID-LINK--
-
Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. Autech Industry Co.,Limited. Accessed September 15, 2023. --INVALID-LINK--
-
Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Protein Expr Purif. 2024;219:106474. --INVALID-LINK--
-
Visible-light-induced C–H alkylation of 2-amino-1,4-naphthoquinones. Org Biomol Chem. 2021;19(1):114-118. --INVALID-LINK--
-
Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents. Accessed September 15, 2023. --INVALID-LINK--
-
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester. PubChem. Accessed September 15, 2023. --INVALID-LINK--
-
This compound. Sigma-Aldrich. Accessed September 15, 2023. --INVALID-LINK--
References
- 1. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Managing Impurities in Commercial Methyl 4-amino-2,5-difluorobenzoate
Welcome to the technical support center for Methyl 4-amino-2,5-difluorobenzoate (CAS 952285-52-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities in this critical pharmaceutical intermediate. The presence of unwanted chemicals can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, rigorous identification, quantification, and control of impurities are paramount for regulatory compliance and ensuring patient safety.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in commercial this compound?
A1: Impurities in commercially available this compound can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[3]
-
Organic Impurities: These are often process-related and can include starting materials, intermediates, by-products from the synthesis, and degradation products.[1][3] For this specific compound, potential organic impurities could be unreacted starting materials like 4-amino-2,5-difluorobenzoic acid, or by-products from side reactions.
-
Inorganic Impurities: These can originate from reagents, catalysts, and other materials used during the manufacturing process.[3] Examples include inorganic salts, heavy metals, and filter aids.
-
Residual Solvents: Solvents used during synthesis and purification steps may remain in the final product.[3]
Q2: Why is it crucial to control impurities in a starting material like this compound for drug development?
A2: Controlling impurities in pharmaceutical starting materials is a critical aspect of drug development for several reasons:
-
Patient Safety: Even trace amounts of certain impurities can have toxicological or pharmacological effects that are harmful to patients.[1][2]
-
Drug Efficacy: Impurities can potentially reduce the potency of the active pharmaceutical ingredient (API) by interfering with its mechanism of action or stability.[1]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines regarding impurity levels in pharmaceutical products.[1] Failure to meet these standards can lead to significant delays in drug approval or even product recalls.[1]
-
Process Consistency: Controlling impurities ensures the consistency and quality of the final drug product from batch to batch.[2]
Q3: What is a typical purity level for commercial this compound?
A3: Commercial grades of this compound are often available at purities of 95% or higher.[4] For applications in drug development, a higher purity of 98% or greater is often required.[5] It is essential to obtain a certificate of analysis (CoA) from the supplier, which details the purity and the levels of any identified impurities.
Q4: How can I qualitatively and quantitatively analyze for impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for impurity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) is a good starting point. UV detection is commonly used for aromatic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer allows for the identification of impurities by providing molecular weight information.[6] This is particularly useful for characterizing unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities, such as residual solvents.[7] Derivatization may sometimes be necessary for less volatile aromatic amines.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the main compound and any significant impurities present.
Section 2: Troubleshooting Guides
This section provides practical advice for common problems encountered when working with this compound.
Problem 1: My reaction yield is consistently low, and I suspect impurities in the starting material.
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Analyze the starting material using HPLC or LC-MS to identify and quantify any unreacted 4-amino-2,5-difluorobenzoic acid. If present in significant amounts, consider a purification step before use. |
| Inhibitory Impurities | Some impurities can act as catalyst poisons or reaction inhibitors. Purifying the starting material by recrystallization or column chromatography can remove these problematic substances. |
| Incorrect Stoichiometry | If the purity of the starting material is lower than stated, your reaction stoichiometry will be incorrect. Adjust the amount of starting material based on its actual purity as determined by quantitative analysis (e.g., qNMR or HPLC with a certified reference standard). |
Problem 2: I am observing an unexpected side product in my reaction.
| Potential Cause | Troubleshooting Steps |
| Reactive Impurities | Impurities in the starting material may be more reactive than the desired compound under your reaction conditions. Isolate the side product using preparative HPLC or column chromatography and characterize it using techniques like MS and NMR to identify its structure. This can provide clues about the original impurity. |
| Degradation of Starting Material | This compound may degrade under certain conditions (e.g., high temperature, presence of acid or base). Analyze a sample of the starting material that has been subjected to the reaction conditions (without other reagents) to check for degradation. |
| Cross-Reactivity with Solvents or Reagents | An impurity might be reacting with your solvents or other reagents. Review the known reactivity of potential impurities identified in your starting material. |
Problem 3: The color of my this compound is off-white or yellow, suggesting the presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Oxidation Products | Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Store the material under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[9] |
| Trace Metal Contamination | Trace metals from the manufacturing process can sometimes lead to discoloration. Consider purification methods like recrystallization or passing a solution of the material through a plug of silica gel. |
| Colored By-products from Synthesis | The synthesis of aromatic amines can sometimes produce colored by-products. Purification by recrystallization is often effective at removing these. |
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for purifying this compound by recrystallization. The choice of solvent is critical and may require some optimization. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective for compounds of this type.[10][11]
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
n-Hexane
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot DCM or EtOAc. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot solvent (DCM or EtOAc) until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Method for Impurity Profiling
This is a starting point for developing an HPLC method for analyzing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detection Wavelength: 254 nm
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Section 4: Visualizations
Impurity Management Workflow
Caption: A workflow for managing impurities in commercial starting materials.
Recrystallization Troubleshooting Logic
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
- 1. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. achmem.com [achmem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.iucr.org [journals.iucr.org]
Stability issues of Methyl 4-amino-2,5-difluorobenzoate under acidic or basic conditions
Welcome to the technical support guide for Methyl 4-amino-2,5-difluorobenzoate (CAS 952285-52-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. Understanding its behavior under various chemical environments is critical for successful synthesis, formulation, and analytical development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a difluorinated aromatic amine and methyl ester. Like many compounds with these functional groups, its stability is most compromised by exposure to strong acidic or basic conditions, which can lead to hydrolysis of the ester.[1][2] The aromatic amine group may also be susceptible to oxidation, often indicated by a change in color. For optimal shelf life, it should be stored in a cool, dry, and dark place under an inert atmosphere.[3]
Q2: What are the primary degradation products I should expect under acidic or basic stress?
A2: The principal degradation pathway involves the hydrolysis of the methyl ester functional group.
-
Under acidic conditions: The primary degradation product is 4-amino-2,5-difluorobenzoic acid.
-
Under basic conditions: The primary degradation product is the corresponding carboxylate salt (e.g., sodium 4-amino-2,5-difluorobenzoate).
Q3: Are the fluorine atoms on the aromatic ring reactive?
A3: The carbon-fluorine bond is exceptionally strong, making the fluorine substituents on the aromatic ring highly stable and generally unreactive under typical synthetic and storage conditions. Their primary influence is electronic; as electron-withdrawing groups, they affect the reactivity of the amino and ester functional groups.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most effective method for monitoring the stability and purity of this compound is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][5] A validated HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity over time.[4]
Troubleshooting Guide for Experimental Stability Issues
This section addresses specific problems you might encounter during your research, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: My reaction yield is significantly lower than expected when using the compound under acidic conditions (e.g., as a nucleophile in an acid-catalyzed reaction). What is happening?
-
Answer: There are two likely phenomena at play:
-
Protonation of the Amino Group: The primary amino group (-NH₂) is basic and will be protonated in an acidic medium to form an ammonium salt (-NH₃⁺). This protonated form is no longer nucleophilic, effectively "deactivating" the compound for reactions where the amine needs to act as a nucleophile.
-
Ester Hydrolysis: Prolonged exposure to acidic conditions, especially with heat and the presence of water, will catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. This forms a different, unintended molecule in your reaction mixture, thereby lowering the yield of your desired product.
-
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If possible, switch to a non-acidic catalyst or a milder Lewis acid that does not significantly protonate the amine.
-
Protect the Amine: Consider adding a protecting group to the amine (e.g., Boc, Cbz) before subjecting the molecule to acidic conditions. The protecting group can be removed in a subsequent step.
-
Control Reaction Conditions: Minimize reaction time and temperature to reduce the rate of ester hydrolysis. Ensure your reaction is conducted under anhydrous conditions if water is not essential for the desired transformation.
-
Issue 2: I've observed a new, more polar peak in my HPLC analysis after treating my sample with a base (e.g., during an extraction or reaction). What is this new peak?
-
Answer: You are likely observing the product of base-catalyzed hydrolysis, also known as saponification. The methyl ester group is highly susceptible to attack by hydroxide ions (or other strong bases), leading to the formation of a carboxylate salt (e.g., sodium 4-amino-2,5-difluorobenzoate) and methanol. This process is generally rapid and irreversible.[1] The resulting carboxylate is much more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Use a Milder Base: For extractions or pH adjustments, use a weaker, non-nucleophilic base like sodium bicarbonate if the process allows.[2]
-
Avoid High Temperatures: Saponification rates increase significantly with temperature. If a basic wash is necessary, perform it quickly and at a low temperature (e.g., 0-5 °C).
-
Analytical Consideration: If you are analyzing a sample that has been in a basic solution, be aware that the ester may have been converted. If you need to analyze the intact ester, neutralize the sample to a pH of ~7 immediately after exposure to the base.
-
Issue 3: My solid sample of this compound has developed a slight yellow or brown tint over time. Is it still usable?
-
Answer: The development of color in aromatic amines often suggests gradual oxidation. The amino group can be oxidized by atmospheric oxygen, especially when exposed to light or trace metal impurities. While minor discoloration may not significantly impact the bulk purity for some applications, it indicates that degradation has begun.
-
Troubleshooting Steps:
-
Confirm Purity: Before use, re-analyze the material by HPLC or another suitable method to quantify the purity and identify any significant degradation products.
-
Proper Storage: To prevent further degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (like nitrogen or argon) and keep it in a cool, dark place.[6]
-
Purification: If the purity has dropped below an acceptable level, consider recrystallization or column chromatography to purify the material before use.
-
Mechanistic Analysis of Degradation
Understanding the degradation pathways is essential for designing robust experiments and formulations.[7] The two primary hydrolytic degradation pathways are illustrated below.
Degradation Pathways Visualization
Caption: Primary hydrolytic degradation pathways.
Experimental Protocols: Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding a molecule's intrinsic stability and for developing a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected and quantified.[10][11]
Workflow for Forced Degradation Study
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. achmem.com [achmem.com]
- 4. kinampark.com [kinampark.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. 952285-52-8 this compound AKSci 3740DT [aksci.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Methyl 4-amino-2,5-difluorobenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-amino-2,5-difluorobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide both foundational knowledge and practical solutions to challenges encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid organic compounds based on differential solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[2] The process involves dissolving the crude, impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1][3] As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[3] Impurities are ideally left behind in the cold solvent (mother liquor) because they are either present in smaller amounts and do not reach saturation or they have a different solubility profile.[4] A well-formed crystal lattice has a high degree of order and tends to exclude molecules that do not fit, thereby separating the desired compound from impurities.[1]
Q2: How do I select an appropriate solvent for recrystallization?
The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1][2][5]
-
Inertness: The solvent must not react chemically with this compound.[1][5]
-
Impurity Solubility: Soluble impurities should remain soluble in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]
For this compound, specific solubility data is not widely published. Therefore, a systematic solvent screening process is recommended. Given its structure (an ester and an aromatic amine), suitable starting points for screening include ethanol, methanol, ethyl acetate, toluene, and mixed solvent systems such as ethyl acetate/hexane or ethanol/water.
Q3: What are the likely impurities in my crude this compound sample?
The impurity profile depends heavily on the synthetic route. For related fluorinated benzoic acid derivatives, common impurities can include:
-
Unreacted Starting Materials: Such as 4-amino-2,5-difluorobenzoic acid if the compound was synthesized via esterification.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other isomers of the fluorinated aminobenzoate may be present.[6]
-
Reaction Byproducts: Side reactions can lead to various byproducts. For instance, oxidation can produce minor, often colored, impurities.[6]
-
Residual Reagents or Catalysts: Acids or bases used in the synthesis may persist in the crude product.
Troubleshooting Guide
Q1: My compound is separating as an oil instead of crystals ("oiling out"). What can I do?
"Oiling out" is a common problem, particularly with compounds that have relatively low melting points or when a solution is highly supersaturated.[7][8] It occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.[8]
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point.[9][10]
-
Slow Down the Cooling Process: Rapid cooling promotes oil formation.[7] Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cork ring or paper towels can help) before moving it to an ice bath.[9]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[7][9]
-
Lower the Crystallization Temperature: If the oil forms at room temperature, try cooling the solution further in an ice or ice/salt bath, as the oil may eventually solidify and provide a surface for proper crystallization.
Q2: No crystals are forming after I've cooled the solution. What's wrong?
This issue typically arises from two main causes: using too much solvent or the formation of a stable supersaturated solution.[8][9]
Solutions:
-
Reduce Solvent Volume: If an excessive amount of solvent was used, the solution will not be saturated upon cooling.[3][8] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]
-
Induce Crystallization: If the solution is supersaturated, crystallization needs to be initiated.
Q3: My product is crystallizing prematurely in the funnel during hot filtration. How can I prevent this?
Premature crystallization occurs when the hot, saturated solution cools slightly as it passes through the funnel and filter paper, causing the product to precipitate.[8][11]
Solutions:
-
Use a Stemless or Short-Stemmed Funnel: This minimizes the surface area where cooling and crystallization can occur.[11]
-
Pre-heat Equipment: Keep the filtration apparatus hot. Place the receiving flask on a hot plate to keep the solvent boiling gently, allowing hot solvent vapor to heat the funnel above it.[11] Also, pre-warm the funnel in an oven or by pouring some hot solvent through it just before filtration.[11]
-
Use a Slight Excess of Solvent: Add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess can be evaporated after filtration and before cooling.[8]
-
Use Fluted Filter Paper: Fluted paper increases the surface area for filtration, speeding up the process and minimizing the time for cooling.
Q4: My recovery yield is very low. How can I improve it?
A low yield indicates that a significant amount of the product was lost during the process.
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum volume of boiling solvent required to fully dissolve the crude solid.[3] Using too much solvent is the most common cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[3]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature first, then place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[11]
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals in the Büchner funnel, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your purified product.[3]
-
Avoid Excessive Transfers: Each transfer of material from one flask to another results in some physical loss. Plan your steps to minimize these transfers.
Data Presentation
Table 1: Example Solvent Screening Guide for this compound
| Solvent System | Solubility (Cold, ~25°C) | Solubility (Hot, ~Boiling) | Crystal Formation upon Slow Cooling | Remarks |
| Water | Insoluble | Insoluble | - | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good, needle-like crystals | Promising candidate. |
| Ethyl Acetate | Soluble | Very Soluble | Poor, little precipitate | Unsuitable; too soluble when cold. |
| Toluene | Sparingly Soluble | Soluble | Fair, may need concentration | Possible candidate. |
| Hexane | Insoluble | Insoluble | - | Unsuitable as a primary solvent, but good as an anti-solvent. |
| Ethyl Acetate / Hexane | - | - | To be determined | Promising mixed-solvent system. Dissolve in hot EtOAc, add hot hexane until cloudy. |
Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid has just completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Crystal formation should begin during this time.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[11]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.
Caption: General workflow for single-solvent recrystallization.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Methyl 4-amino-2,5-difluorobenzoate and its Isomeric Landscape in Drug Discovery
Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Difluoroaniline derivatives, in particular, serve as versatile building blocks for a wide array of pharmaceuticals.[1] This guide provides an in-depth comparative analysis of Methyl 4-amino-2,5-difluorobenzoate and its structural isomers, offering a critical perspective for researchers, scientists, and drug development professionals on the nuanced impact of fluorine substitution on chemical reactivity and its implications for rational drug design.
This document will delve into the physicochemical properties, comparative reactivity, and synthetic utility of these key intermediates. By presenting supporting experimental protocols and computational data, we aim to equip the reader with the necessary insights to make informed decisions in the selection and application of these valuable synthetic building blocks.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the position of two fluorine atoms on an aniline ring can dramatically alter the molecule's fundamental properties. These differences in polarity, steric hindrance, and electronic distribution have significant downstream consequences for reaction kinetics, solubility, and ultimately, biological activity. Below is a comparative table summarizing the key physicochemical properties of this compound and its corresponding difluoroaniline isomers.
Note: Experimental data for this compound is limited in publicly available literature. The pKa and LogP values presented for this compound are computationally predicted to provide a comparative baseline. All other data is sourced from publicly available experimental values.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted/Experimental) |
| This compound | ![]() | 187.14 | Not available | 306.1±42.0 at 760 mmHg | ~2.0 (Predicted) |
| 2,3-Difluoroaniline | ![]() | 129.11 | Not available | 69 / 12 mmHg | ~2.5 (Predicted) |
| 2,4-Difluoroaniline | ![]() | 129.11 | -7.5 | 170 / 753 mmHg | 3.23 |
| 2,5-Difluoroaniline | ![]() | 129.11 | 11-13 | 176-178 | 2.19 (Predicted) |
| 2,6-Difluoroaniline | ![]() | 129.11 | Not available | 51-52 / 15 mmHg | ~1.5 (Predicted) |
| 3,4-Difluoroaniline | ![]() | 129.11 | 22 | 77 / 7 mmHg | 3.65 |
| 3,5-Difluoroaniline | ![]() | 129.11 | 37-41 | 82 / 20 mmHg | 2.57 (Predicted) |
Comparative Reactivity: The Influence of Isomerism on Nucleophilicity
The nucleophilicity of the amino group is a critical parameter that dictates the reactivity of these aniline derivatives in common synthetic transformations such as acylation and alkylation. The electron-withdrawing nature of the fluorine atoms significantly modulates the electron density on the nitrogen atom, and their position relative to the amino group determines the magnitude of this effect.
To provide a quantitative and objective comparison of the nucleophilicity of these isomers, a standardized experimental protocol, such as N-acetylation, can be employed. The rate of this reaction serves as a direct measure of the nucleophilic character of the aniline.
Experimental Protocol: Comparative N-Acetylation of Difluoroaniline Isomers
This protocol provides a robust method for comparing the relative nucleophilicity of this compound and its difluoroaniline isomers.
Objective: To determine the relative rates of N-acetylation for a series of difluoroaniline isomers as a measure of their nucleophilicity.
Materials:
-
This compound
-
2,3-Difluoroaniline
-
2,4-Difluoroaniline
-
2,5-Difluoroaniline
-
2,6-Difluoroaniline
-
3,4-Difluoroaniline
-
3,5-Difluoroaniline
-
Acetic Anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Reaction Setup: In separate, dry reaction vials, dissolve an equimolar amount (e.g., 1.0 mmol) of each difluoroaniline isomer and the internal standard in the chosen solvent (e.g., 5 mL of dichloromethane).
-
Initiation of Reaction: To each vial, add an equimolar amount (1.0 mmol) of acetic anhydride and a catalytic amount of pyridine (e.g., 0.1 mmol). Start a timer immediately upon addition.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of sodium bicarbonate.
-
Extraction and Analysis: Extract the quenched aliquot with a small volume of ethyl acetate. Analyze the organic layer by GC-MS or HPLC to determine the ratio of the acetylated product to the unreacted aniline.
-
Data Analysis: Plot the percentage of product formation against time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher nucleophilicity.
Expected Reactivity Trends and Mechanistic Rationale
The reactivity of the aniline nitrogen is governed by the interplay of inductive and resonance effects of the fluorine substituents.
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond network, deactivating the ring and decreasing the nucleophilicity of the amino group.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the aromatic pi-system, which can partially counteract the inductive effect. This effect is most pronounced when the fluorine is at the ortho or para position to the amino group.
Based on these principles, we can predict the following general reactivity trends:
-
2,6-Difluoroaniline: Expected to be the least nucleophilic due to the strong inductive effect of two ortho-fluorine atoms and potential steric hindrance.
-
3,5-Difluoroaniline: The inductive effects of the two meta-fluorine atoms will significantly decrease nucleophilicity.
-
2,4- and 2,5-Difluoroaniline: A combination of ortho and para/meta inductive and resonance effects will influence their reactivity.
-
3,4-Difluoroaniline: The para-fluorine can exert a +R effect, potentially making it more nucleophilic than the 3,5-isomer.
-
This compound: The presence of the electron-withdrawing methyl ester group at the para position is expected to further decrease the nucleophilicity of the amino group compared to 2,5-difluoroaniline.
This comparative experimental approach provides invaluable data for selecting the appropriate isomer and reaction conditions for a desired synthetic outcome.
Synthetic Utility and Applications in Drug Development
The unique substitution patterns of this compound and its isomers make them attractive starting materials for the synthesis of a wide range of biologically active molecules. The amino group serves as a key handle for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, N-alkylation, or participation in heterocyclic ring synthesis.
Illustrative Synthetic Scheme: A General Approach
The following scheme illustrates a general synthetic route that can be adapted for the derivatization of these difluoroaniline building blocks.
Caption: General synthetic pathways for the derivatization of difluoroaniline isomers.
Spectroscopic Characterization: Distinguishing Between Isomers
Accurate characterization of the specific isomer being used is paramount for reproducible research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide definitive structural information.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The distinct substitution patterns of the difluoroaniline isomers will result in unique spectral fingerprints. For instance, the ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide invaluable information for assigning the positions of the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-F stretching vibrations (around 1100-1300 cm⁻¹), and, in the case of this compound, the C=O stretch of the ester group (around 1700-1730 cm⁻¹).
Conclusion and Future Perspectives
This compound and its difluoroaniline isomers represent a rich toolkit for the modern medicinal chemist. The choice of a specific isomer is a critical design element that can significantly impact the physicochemical and pharmacological properties of the final drug candidate. While experimental data for this compound remains to be fully elucidated in the public domain, the principles of physical organic chemistry, coupled with the comparative experimental and computational approaches outlined in this guide, provide a solid framework for its effective utilization. As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of the structure-property relationships within this class of fluorinated building blocks will undoubtedly fuel future innovations in drug discovery.
References
A Spectroscopic Showdown: Differentiating Methyl 4-amino-2,5-difluorobenzoate and Its Regioisomers
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation. In the synthesis of aromatic compounds, the regiochemistry of substituents dictates the molecule's physical, chemical, and biological properties. A subtle shift in a functional group's position on the benzene ring can transform a promising drug candidate into an inactive or even toxic compound. This guide provides an in-depth spectroscopic comparison of Methyl 4-amino-2,5-difluorobenzoate and two of its key regioisomers: Methyl 3-amino-2,6-difluorobenzoate and Methyl 2-amino-3,5-difluorobenzoate.
Through a detailed analysis of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illustrate how these powerful analytical techniques provide distinctive fingerprints for each isomer. Understanding these spectral nuances is paramount for unambiguous structural elucidation, ensuring the integrity of research, and accelerating the drug development pipeline.
The Contestants: Molecular Structures
The arrangement of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atoms and methyl ester (-COOCH₃) group creates unique electronic environments within each isomer, which is the fundamental cause of their spectroscopic differences.
Caption: Molecular structures of the three regioisomers.
Spectroscopic Analysis: The Fingerprints of Isomers
The following sections dissect the expected spectroscopic data for each isomer. The causality behind the experimental observations lies in how the substituent positions influence electron density and magnetic environments within the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is highly sensitive to the electronic effects of neighboring groups. Electron-donating groups (like -NH₂) shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (-F, -COOCH₃) deshield them, causing downfield shifts.[1][2]
-
This compound: This isomer presents the most distinct pattern. We expect two aromatic protons. The proton at C3 is flanked by two electron-withdrawing fluorine atoms and will be significantly downfield. The proton at C6 is adjacent to a fluorine atom and meta to the other, but ortho to the strongly electron-donating amino group, which will shift it upfield relative to the C3 proton. The broad singlet for the -NH₂ protons and the sharp singlet for the -OCH₃ protons will also be present.
-
Methyl 3-amino-2,6-difluorobenzoate: The two fluorine atoms flanking the ester group will strongly deshield the aromatic protons. The amino group at C3 will donate electron density, primarily to the ortho (C2, C4) and para (C6) positions. This results in a complex splitting pattern for the two adjacent aromatic protons at C4 and C5.
-
Methyl 2-amino-3,5-difluorobenzoate: The amino group at C2 will strongly shield the ortho proton at C6, shifting it significantly upfield. The proton at C4 will be situated between two fluorine atoms, leading to a downfield shift and complex splitting due to coupling with both fluorine atoms.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
Carbon NMR provides information on the carbon framework. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment. Fluorine substitution has a particularly strong effect, with the carbon directly attached to fluorine showing a large downfield shift and a strong one-bond coupling constant (¹JCF).
-
Key Differentiators: The most telling signals are the carbons directly bonded to fluorine (C-F) and the amino group (C-N).
-
In This compound , we expect two distinct C-F signals (C2 and C5) and one C-N signal (C4).
-
In Methyl 3-amino-2,6-difluorobenzoate , two equivalent C-F signals are expected due to symmetry (C2 and C6), and the C-N signal will be at C3.
-
In Methyl 2-amino-3,5-difluorobenzoate , two distinct C-F signals (C3 and C5) and a C-N signal at C2 are anticipated. The chemical shift of the carbonyl carbon will also vary slightly between isomers due to the different electronic inputs from the substituted ring.
-
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3][4][5] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment.[3][6]
-
This compound: Two distinct fluorine signals are expected. The F at C2 is ortho to the ester and meta to the amino group, while the F at C5 is meta to the ester and ortho to the amino group. The strong donating effect of the amino group will shield the ortho fluorine (C5) more significantly, causing an upfield shift compared to the fluorine at C2.
-
Methyl 3-amino-2,6-difluorobenzoate: Due to the molecule's symmetry, the two fluorine atoms at C2 and C6 are chemically equivalent and will appear as a single signal. This is a key distinguishing feature.
-
Methyl 2-amino-3,5-difluorobenzoate: Two distinct fluorine signals are expected. The F at C3 (ortho to the amino group) will be significantly shielded compared to the F at C5 (para to the amino group).
Spin-spin coupling between fluorine and protons (JHF) and between different fluorine atoms (JFF) provides further structural confirmation.[4][7][8] These through-bond interactions are distance-dependent, with typical magnitudes of ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).
Infrared (IR) Spectroscopy: Vibrational Clues to Functional Groups
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[9] While all three isomers share the same functional groups, the precise position of absorption bands can be subtly influenced by the electronic effects of the substituent pattern.
-
N-H Stretching: The amino group will show two characteristic stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band typically between 1700-1730 cm⁻¹. The exact position can shift slightly based on conjugation with the ring, which is modulated by the fluorine and amino substituents.[9][10]
-
C-F Stretching: Strong absorption bands for the C-F bonds are expected in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring and can serve as a diagnostic "fingerprint" region to distinguish the isomers.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula. The fragmentation pattern, generated by electron impact (EI) ionization, offers further structural clues.[11][12][13]
-
Molecular Ion (M⁺): All three isomers have the same molecular formula (C₈H₇F₂NO₂) and molecular weight (187.14 g/mol ), so they will show a molecular ion peak at m/z = 187.
-
Key Fragmentation Pathways: The most common fragmentation for methyl benzoates is the alpha-cleavage, leading to the loss of the methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion (m/z = 156).[11][14] Another common fragmentation is the loss of the entire ester group. The relative intensities of these and other fragment ions may differ slightly between the isomers due to the varying stability of the resulting radical cations and fragment ions, influenced by the substituent positions.
Comparative Data Summary
The following tables summarize the expected key spectroscopic data for the unambiguous differentiation of the three regioisomers. Note: Exact values are predictive and may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons (δ ppm) | -OCH₃ (δ ppm) | -NH₂ (δ ppm) | ¹⁹F Signals (δ ppm) |
|---|---|---|---|---|
| This compound | H-3 (~7.3-7.5), H-6 (~6.5-6.7) | ~3.8 | ~4.5 (broad) | Two distinct signals |
| Methyl 3-amino-2,6-difluorobenzoate | H-4, H-5 (complex multiplet, ~6.8-7.2) | ~3.9 | ~4.2 (broad) | One signal (equivalent F) |
| Methyl 2-amino-3,5-difluorobenzoate | H-4 (~7.0-7.2), H-6 (~6.4-6.6) | ~3.8 | ~5.0 (broad) | Two distinct signals |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν (N-H) | ν (C=O) | ν (C-F) | Aromatic C-H Bending |
|---|---|---|---|---|
| This compound | ~3480, 3370 | ~1715 | ~1250, 1180 | Characteristic pattern for 1,2,4,5-substitution |
| Methyl 3-amino-2,6-difluorobenzoate | ~3470, 3360 | ~1725 | ~1280 | Characteristic pattern for 1,2,3,6-substitution |
| Methyl 2-amino-3,5-difluorobenzoate | ~3490, 3380 | ~1710 | ~1260, 1150 | Characteristic pattern for 1,2,3,5-substitution |
Table 3: Mass Spectrometry (EI) Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M - •OCH₃]⁺ |
|---|---|---|
| All Isomers | 187 | 156 |
| Relative abundance of fragments may vary slightly. | | |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for isomer differentiation.
1. NMR Sample Preparation A standardized approach to sample preparation is critical for obtaining high-quality NMR spectra.[15][16][17][18][19]
-
Weighing: Accurately weigh 5-10 mg of the purified isomer.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial. The choice of solvent is crucial as residual proton signals can be used as a secondary reference.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed analysis, 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) can be performed.
2. FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
3. Mass Spectrometry (Electron Impact)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The unambiguous differentiation of this compound from its regioisomers is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry confirms the shared molecular weight and IR spectroscopy confirms the presence of the same functional groups, it is the fine details within NMR spectra that provide the most definitive evidence for structural assignment. Specifically, the number of unique signals in ¹⁹F NMR and the characteristic chemical shifts and splitting patterns in ¹H NMR, driven by the distinct electronic environments in each molecule, serve as the most powerful diagnostic tools. By carefully analyzing these spectral fingerprints, researchers can proceed with confidence in the identity and purity of their compounds, a critical requirement for success in chemical synthesis and drug discovery.
References
- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uni-saarland.de [uni-saarland.de]
- 12. scienceready.com.au [scienceready.com.au]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. nmr-bio.com [nmr-bio.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. scribd.com [scribd.com]
- 19. organomation.com [organomation.com]
Reactivity comparison of Methyl 4-amino-2,5-difluorobenzoate vs. non-fluorinated analogs
An In-Depth Guide to the Comparative Reactivity of Methyl 4-amino-2,5-difluorobenzoate and its Non-Fluorinated Analogs for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Aromatic Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic profile, influencing everything from metabolic stability and lipophilicity to binding affinity and bioavailability.[2][3][4]
This guide provides a detailed comparative analysis of This compound and its non-fluorinated counterparts, primarily Methyl 4-aminobenzoate . We will delve into the fundamental electronic differences that govern their reactivity and provide practical, data-driven comparisons in chemical transformations critical to the synthesis of pharmaceutical intermediates. This content is designed for researchers, medicinal chemists, and process development scientists who utilize these building blocks and seek to understand the nuanced impact of fluorination on synthetic strategy and outcomes.
Pillar 1: The Electronic Dichotomy of Fluorine and its Impact on Reactivity
The reactivity of an aromatic amine is fundamentally dictated by the electron density on the nitrogen atom and the aromatic ring. The introduction of fluorine substituents creates a complex interplay of competing electronic effects that sets this compound apart from its hydrocarbon analog.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[5] In this compound, the two fluorine atoms strongly pull electron density from the benzene ring through the sigma bond framework. This has two major consequences:
-
Reduced Basicity and Nucleophilicity of the Amino Group: The inductive withdrawal of electron density extends to the nitrogen atom of the amino group, making its lone pair of electrons less available for donation. This significantly reduces the amine's basicity and its potency as a nucleophile in reactions like acylation or alkylation.[5]
-
Deactivation of the Aromatic Ring: The overall electron density of the aromatic ring is substantially lowered, rendering it less susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions.[6]
-
-
Mesomeric Effect (+M): Despite its powerful inductive pull, fluorine also possesses lone pairs of electrons in its p-orbitals that can be donated into the aromatic π-system.[6] This electron-donating resonance effect is weaker than its inductive effect but is crucial for directing incoming electrophiles to the ortho and para positions. However, in this compound, this effect is overshadowed by the potent -I effect.
In stark contrast, Methyl 4-aminobenzoate features an aromatic ring activated by the strong electron-donating resonance effect of the amino group, making its amino function more nucleophilic and the ring more susceptible to electrophilic attack.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical electronic differences translate directly into practical considerations for reaction design. Below, we compare the performance of these building blocks in two of the most common and critical transformations in drug discovery: amide bond formation and palladium-catalyzed cross-coupling.
A. Amide Bond Formation: Overcoming the Deactivated Nucleophile
Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[7] Here, the reduced nucleophilicity of this compound presents a significant challenge compared to its non-fluorinated analog. Standard coupling conditions that are effective for Methyl 4-aminobenzoate often result in low yields or failed reactions with the fluorinated substrate.[8]
The following table summarizes typical outcomes for the acylation of the two analogs with a generic carboxylic acid (e.g., 3-phenylpropanoic acid), illustrating the need for more robust activation methods for the fluorinated compound.
| Compound | Coupling Reagent | Base | Solvent | Time (h) | Typical Yield |
| Methyl 4-aminobenzoate | EDC/HOBt | DIPEA | DMF | 4-6 | >90% |
| This compound | EDC/HOBt | DIPEA | DMF | 24 | <20% or No Reaction |
| This compound | HATU | DIPEA | DMF | 6-8 | >85% |
| This compound | Acid Chloride | Pyridine | DCM | 2-4 | >90% |
Data are representative and compiled based on established principles for coupling with electron-deficient anilines.[7][9]
The sluggish reactivity of the difluorinated aniline necessitates a more potent electrophile. Standard carbodiimide methods (like EDC) generate an O-acylisourea intermediate, which is often not reactive enough to be intercepted by the poorly nucleophilic fluorinated amine. More powerful uronium/aminium salt-based reagents like HATU or converting the carboxylic acid to a highly reactive acyl fluoride or chloride are proven strategies to drive the reaction to completion.[9][10]
This protocol provides a robust method for acylating electron-deficient anilines like this compound.
-
Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
B. Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl scaffolds.[11] To employ these building blocks in such a reaction, they must first be halogenated (typically with bromine or iodine). The electronic nature of the substrate plays a key role in the efficiency of the catalytic cycle.
Let's consider the reactivity of hypothetical brominated derivatives: Methyl 4-amino-5-bromo-2-fluorobenzoate vs. Methyl 4-amino-3-bromobenzoate .
-
Oxidative Addition: This is the rate-determining step for many aryl bromides. The electron-withdrawing fluorine atom on the fluorinated substrate can make the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, potentially accelerating this step.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, is often favored by electron-poor aryl rings.
While a direct comparison is substrate-dependent, the fluorinated analog often requires careful selection of ligand and base to achieve high yields, but can perform exceptionally well.
| Compound (Ar-Br) | Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Methyl 4-amino-3-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95% |
| Methyl 4-amino-5-bromo-2-fluorobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 90 | ~80-90% |
Data are representative and based on general principles of Suzuki couplings with electron-deficient aryl halides.[12]
This protocol is a general starting point for coupling brominated aminobenzoates.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the brominated aminobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 Dioxane/Water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography or recrystallization.
Conclusion and Strategic Recommendations
The decision to use this compound over its non-fluorinated analogs is a strategic one, driven by the desired properties of the final target molecule. While its synthesis requires more considered and often more forceful reaction conditions, the benefits can be substantial.
-
Choose Non-Fluorinated Analogs (e.g., Methyl 4-aminobenzoate) for rapid, cost-effective synthesis where the inherent reactivity of a standard aniline is sufficient and the unique properties imparted by fluorine are not required.
-
Choose this compound when the goal is to introduce fluorine to enhance metabolic stability, modulate pKa, improve cell permeability, or alter protein-ligand binding interactions. Be prepared to employ more powerful coupling reagents for amide bond formation and potentially specialized catalyst systems for cross-coupling reactions.
By understanding the fundamental principles of reactivity outlined in this guide, researchers can better anticipate challenges, design more efficient synthetic routes, and harness the full potential of these valuable building blocks in the pursuit of novel therapeutics.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Methyl 4-amino-2,5-difluorobenzoate Derivatives Versus Other Privileged Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. This guide provides a comparative analysis of the potential biological activities of Methyl 4-amino-2,5-difluorobenzoate derivatives against well-established heterocyclic scaffolds: quinazolines, pyrimidines, and benzimidazoles. While direct experimental data on the specific biological activities of this compound derivatives are limited in publicly available literature, this guide will extrapolate their potential based on the known biological effects of structurally related aminobenzoic acid and fluorinated aromatic compounds. This structure-activity relationship (SAR) approach will be juxtaposed with the extensively documented pharmacological profiles of the comparator scaffolds.
The Emerging Potential of Fluorinated Aminobenzoates
The this compound scaffold is a simple yet intriguing aromatic structure. Its core, a 4-aminobenzoic acid (PABA) moiety, is a known building block in various biological pathways and has been a foundational structure for the development of antimicrobial and anticancer agents.[1][2][3] The introduction of two fluorine atoms onto the benzene ring is a key modification. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This strategic fluorination is a common and effective strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.[4]
Based on the activities of its structural relatives, derivatives of this compound can be hypothesized to exhibit a range of biological activities:
-
Antimicrobial Activity: Derivatives of 4-aminobenzoic acid have demonstrated antibacterial and antifungal properties.[6][7][8][9] The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.[2] Fluorination can further enhance this activity.[10]
-
Anticancer Activity: Benzoic acid derivatives have been shown to retard cancer cell growth.[11] The introduction of fluorine can lead to compounds with cytotoxic effects against various cancer cell lines.[12]
-
Anti-inflammatory Activity: Fluorinated aromatic compounds have been reported to possess anti-inflammatory effects by inhibiting key inflammatory mediators.[13][14]
Established Scaffolds for Comparison
To provide a robust comparison, we will evaluate the inferred potential of the this compound scaffold against three classes of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their recurrent appearance in a multitude of drugs.
Quinazoline and Quinazolinone Derivatives
Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds that are cornerstones in the development of a wide array of therapeutic agents. Their derivatives are known to possess a broad spectrum of biological activities, including:
-
Anticancer Activity: Many quinazoline derivatives function as potent inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial in cancer cell proliferation and survival.
-
Antimicrobial and Anti-inflammatory Properties: These derivatives have also been reported to exhibit significant antibacterial, antifungal, and anti-inflammatory activities.[2][6]
Pyrimidine Derivatives
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore of immense biological importance. Synthetic pyrimidine derivatives have been extensively explored in drug discovery and have yielded numerous clinically successful drugs. Their biological activities are diverse and include:
-
Anticancer and Antiviral Agents: Pyrimidine analogs are widely used as antimetabolites in cancer and viral chemotherapy.
-
Broad-Spectrum Biological Effects: Derivatives of pyrimidine have also been shown to have antibacterial, antifungal, anti-inflammatory, and antihypertensive properties.[7]
Benzimidazole Derivatives
Benzimidazole, a fused ring system of benzene and imidazole, is another privileged scaffold in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects:
-
Anticancer and Anthelmintic Activity: Benzimidazole-containing drugs are used as anticancer agents and are also effective against parasitic worms (anthelmintics).
-
Diverse Pharmacological Profile: These compounds also exhibit antimicrobial, antiviral, and anti-inflammatory activities.
Comparative Analysis of Biological Activities
The following table provides a comparative summary of the documented and inferred biological activities of the different scaffolds.
| Scaffold | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
| This compound Derivatives (Inferred) | Potential for cytotoxicity against various cancer cell lines, possibly through enzyme inhibition or induction of apoptosis.[11][12] | Expected antibacterial and antifungal properties based on the PABA core and the presence of fluorine.[6][7][8][9][10] | Potential to inhibit inflammatory mediators due to the fluorinated aromatic structure.[13][14] |
| Quinazoline/Quinazolinone Derivatives | Well-established as potent anticancer agents, often acting as kinase inhibitors. | Documented antibacterial and antifungal activities.[2][6] | Known to possess anti-inflammatory properties.[6] |
| Pyrimidine Derivatives | Widely used as anticancer and antiviral drugs (antimetabolites). | Exhibit antibacterial and antifungal properties.[7] | Show anti-inflammatory effects.[7] |
| Benzimidazole Derivatives | Used as anticancer and anthelmintic agents. | Possess broad-spectrum antimicrobial activity. | Demonstrated anti-inflammatory potential. |
Experimental Protocols
To ensure scientific integrity, the evaluation of the biological activities of these compounds relies on standardized and validated experimental protocols. Below are representative methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 13. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alternative Reagents for Methyl 4-Amino-2,5-difluorobenzoate in Key Pharmaceutical Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Methyl 4-amino-2,5-difluorobenzoate stands as a valuable reagent, particularly in the construction of complex heterocyclic scaffolds. However, the pursuit of synthetic efficiency, cost-effectiveness, and novel intellectual property often necessitates the exploration of alternative reagents. This guide provides a comparative analysis of alternative reagents to this compound, focusing on two critical applications: the synthesis of quinolone-based antibacterial agents and the construction of protein kinase inhibitors.
The Strategic Importance of Fluorinated Anthranilates
Fluorine-containing molecules are of immense interest in drug discovery due to the unique properties conferred by the fluorine atom, including increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. This compound and its analogues, as fluorinated anthranilate derivatives, are key precursors for a variety of bioactive compounds. The strategic placement of fluorine atoms on the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and the biological activity of the final product.
Case Study 1: Synthesis of Quinolone-3-Carboxylic Acids via Gould-Jacobs Reaction
The quinolone core is a cornerstone of many antibacterial drugs. The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which can be further functionalized. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. The nature of the substituents on the aniline ring plays a crucial role in the efficiency of this cyclization step.
While this compound itself is not the direct precursor in a typical Gould-Jacobs reaction, its corresponding aniline, 4-amino-2,5-difluorobenzoic acid (after hydrolysis of the ester), or simpler fluorinated anilines are relevant starting materials. The electronic effects of the fluorine substituents directly impact the nucleophilicity of the aniline nitrogen and the stability of the intermediates.
Alternative Fluorinated Anilines in Quinolone Synthesis
A comparative analysis of different fluorinated anilines in the Gould-Jacobs reaction reveals the impact of fluorine substitution patterns on reaction yields and conditions.
| Reagent/Alternative | Key Structural Feature | Typical Reaction Conditions | Observed Yield | Reference |
| 4-Fluoroaniline | Single fluorine at para-position | Thermal cyclization in diphenyl ether at ~250 °C | Moderate to Good | [1] |
| 2,4-Difluoroaniline | Fluorine atoms ortho and para to the amino group | Thermal cyclization in diphenyl ether at ~250 °C | Good | [2] |
| 3,4-Difluoroaniline | Fluorine atoms meta and para to the amino group | Thermal cyclization in diphenyl ether at ~250 °C | Moderate | [2] |
| 2,3,4,5,6-Pentafluoroaniline | Perfluorinated ring | High-temperature thermal cyclization | Variable, often lower | [2] |
Discussion of Experimental Data:
The experimental data from various studies on quinolone synthesis indicate that the position and number of fluorine substituents on the aniline ring significantly influence the outcome of the Gould-Jacobs reaction.[2] Generally, anilines with electron-withdrawing fluorine atoms require high temperatures for the cyclization step. While 2,4-difluoroaniline often provides good yields due to the activating effect of the para-fluoro substituent, the presence of multiple fluorine atoms, as in pentafluoroaniline, can sometimes lead to lower yields due to reduced nucleophilicity of the aniline.
The choice of a specific fluorinated aniline will depend on the desired substitution pattern of the final quinolone product. For instance, the synthesis of potent fluoroquinolone antibiotics often requires a fluorine atom at the 6-position of the quinolone ring, which necessitates the use of a 4-fluoroaniline derivative.
Experimental Protocol: Gould-Jacobs Synthesis of a 6-Fluoro-4-hydroxyquinoline-3-carboxylate
This protocol outlines a general procedure for the synthesis of a key quinolone intermediate using a fluorinated aniline.
Workflow for Gould-Jacobs Quinolone Synthesis
Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Step-by-Step Procedure:
-
Condensation: A mixture of the chosen fluorinated aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The reaction mixture is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the ethyl 4-hydroxyquinoline-3-carboxylate product, which is then collected by filtration.
-
Saponification (Optional): The isolated ester is heated with aqueous sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.
-
Decarboxylation (Optional): The resulting carboxylic acid is heated above its melting point to induce decarboxylation, yielding the 4-hydroxyquinoline.
Case Study 2: Synthesis of the AKT Kinase Inhibitor AZD5363
The protein kinase AKT is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival, making it a prime target for cancer therapy. AZD5363 is a potent, orally bioavailable AKT inhibitor. The synthesis of AZD5363 and its analogues often involves the construction of a pyrrolopyrimidine core, which is then coupled with a substituted piperidine moiety.
While the direct use of this compound in the synthesis of AZD5363 is not explicitly detailed in readily available literature, the synthesis of structurally related kinase inhibitors often utilizes fluorinated building blocks to enhance biological activity and pharmacokinetic properties. The synthesis of precursors to the pyrrolopyrimidine core can involve nitration of a difluoroaniline derivative, followed by reduction and subsequent cyclization.
Alternative Precursors for the Pyrrolopyrimidine Core
The synthesis of the core of AZD5363 involves a 7H-pyrrolo[2,3-d]pyrimidine scaffold. The starting materials for this core can be varied to introduce different substituents. A common precursor is 4,5-difluoro-2-nitroaniline.[3][4]
Synthetic Pathway to a Key Precursor
Caption: General synthetic route to a key diamine precursor.
Comparison of Precursors and Rationale for Fluorination
The use of 4,5-difluoro-2-nitroaniline as a precursor is strategic. The fluorine atoms can serve multiple purposes:
-
Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity and improve cell membrane permeability.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Binding Interactions: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions.
Alternative precursors could include other halogenated or non-halogenated nitroanilines. However, the specific difluoro substitution pattern in the precursor to AZD5363 is likely crucial for its high potency and selectivity against AKT kinases.[5]
| Precursor | Rationale for Use | Potential Advantages | Potential Disadvantages |
| 4,5-Difluoro-2-nitroaniline | Precursor for the pyrrolopyrimidine core of AZD5363. | Enhanced potency and favorable DMPK properties. | Potentially more expensive starting materials. |
| 4-Fluoro-2-nitroaniline | Simpler fluorinated precursor. | Lower cost of starting material. | May result in lower potency or different selectivity profile. |
| 2-Nitroaniline | Non-fluorinated precursor. | Readily available and inexpensive. | Likely to have significantly lower potency and poorer metabolic stability. |
Discussion of Synthetic Strategy:
The synthesis of AZD5363 involves a multi-step sequence, and the choice of the initial building block is critical for the overall efficiency and success of the synthesis. While a direct comparison of yields using different fluorinated precursors in the public domain is scarce for this specific molecule, the well-established benefits of fluorine in medicinal chemistry provide a strong rationale for the selection of the difluorinated starting material.
Conclusion
The selection of reagents in pharmaceutical synthesis is a multi-faceted decision that balances chemical reactivity, cost, and the desired properties of the final active pharmaceutical ingredient. While this compound and its related fluorinated anilines are valuable building blocks, a thorough understanding of the available alternatives is crucial for synthetic chemists.
In the synthesis of quinolones, various fluorinated anilines can be employed in the Gould-Jacobs reaction, with the choice of reagent being dictated by the desired substitution pattern and the tolerance for high-temperature reaction conditions. For the synthesis of complex kinase inhibitors like AZD5363, the specific difluorinated precursor is likely chosen to optimize the biological activity and pharmacokinetic profile of the final drug molecule.
Researchers and drug development professionals are encouraged to consider the electronic and steric effects of different substitution patterns when selecting alternatives to established reagents. This approach, supported by careful experimental validation, will continue to drive innovation in the synthesis of novel therapeutics.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Analysis of Methyl 4-amino-2,5-difluorobenzoate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Methyl 4-amino-2,5-difluorobenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of even trace impurities can have profound effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the purity analysis of this compound from three hypothetical suppliers, offering a framework for rigorous in-house quality assessment.
The Critical Role of Purity in Drug Discovery and Development
The journey of a drug from a laboratory concept to a patient's bedside is a long and arduous one, governed by stringent regulatory standards. The International Council for Harmonisation (ICH) has established clear guidelines on impurities in new drug substances, underscoring the importance of their identification and control.[1][2][3][4][5] Impurities can originate from various sources, including the synthetic route, degradation products, or residual solvents.[2][4] Their presence can impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding of the purity of key starting materials like this compound is a non-negotiable aspect of pharmaceutical development.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of a compound's purity.[6] This guide focuses on a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it ideal for identifying and quantifying organic impurities in aromatic amines and their derivatives.[7][8][9][10]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating non-polar aromatic amines.[8]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is typically employed. The pH of the aqueous phase is critical for ensuring the analyte is in a single ionic form.[8][11][12]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis of fluorinated benzoic acid derivatives.[13][14][15][16]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection: Splitless injection is often used for trace analysis.
-
MS Detection: Electron ionization (EI) at 70 eV with a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
NMR spectroscopy is an indispensable tool for structural elucidation and impurity profiling in pharmaceuticals.[7][17][18] Quantitative NMR (qNMR) provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself.[19]
Experimental Protocol: qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better sensitivity and resolution.[19]
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard to calculate the purity.
Comparative Purity Analysis of this compound
The following tables present hypothetical but realistic data from the analysis of this compound obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: Purity Data from HPLC and qNMR Analysis
| Supplier | HPLC Purity (%) | qNMR Purity (%) |
| Supplier A | 99.8 | 99.7 |
| Supplier B | 99.2 | 99.1 |
| Supplier C | 98.5 | 98.4 |
Table 2: Impurity Profile from HPLC Analysis
| Supplier | Impurity 1 (RT 5.2 min) (%) | Impurity 2 (RT 8.9 min) (%) | Unidentified Impurities (%) |
| Supplier A | 0.08 | Not Detected | 0.12 |
| Supplier B | 0.35 | 0.15 | 0.40 |
| Supplier C | 0.62 | 0.48 | 0.50 |
Table 3: Volatile Impurities from GC-MS Analysis
| Supplier | Dichloromethane (ppm) | Toluene (ppm) |
| Supplier A | < 50 | < 20 |
| Supplier B | 250 | 150 |
| Supplier C | 600 | 300 |
Interpretation of Results and Supplier Selection
The data presented above illustrates a clear distinction in the quality of this compound from the three suppliers.
-
Supplier A demonstrates the highest purity by all analytical methods. The levels of both identified and unidentified impurities are well below the typical reporting thresholds set by ICH guidelines (often 0.05% or 0.1%).[1][4] The residual solvent levels are also minimal. This material would be the preferred choice for applications where high purity is paramount, such as in late-stage drug development and for the synthesis of reference standards.
-
Supplier B provides material of acceptable purity for many research applications. However, the higher levels of Impurity 1 and residual solvents may warrant further investigation, especially if these impurities are known to be reactive or toxic. For process development, it would be crucial to understand the identity of these impurities and their potential impact on subsequent reactions.
-
Supplier C shows the lowest purity, with significant levels of multiple impurities and residual solvents. While this material might be suitable for early-stage discovery where cost is a primary driver, the high impurity load poses a significant risk. The presence of multiple impurities could lead to inconsistent reaction outcomes and complicate the purification of downstream products.
Conclusion and Recommendations
The purity of starting materials is a critical parameter that can significantly influence the outcome of research and development activities in the pharmaceutical industry. This guide has outlined a robust analytical framework for the purity assessment of this compound.
Key Takeaways:
-
A combination of analytical techniques (HPLC, GC-MS, and qNMR) is necessary for a comprehensive purity evaluation.
-
Adherence to and understanding of ICH guidelines on impurities is essential for drug development.
-
The choice of supplier should be based on a thorough risk assessment that considers the purity profile of the material and its intended use.
It is incumbent upon researchers and drug developers to perform their own rigorous quality assessment of critical starting materials. While supplier certificates of analysis provide a starting point, independent verification is a cornerstone of good scientific practice and regulatory compliance.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. database.ich.org [database.ich.org]
- 5. scribd.com [scribd.com]
- 6. azooptics.com [azooptics.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. veeprho.com [veeprho.com]
- 18. toref-standards.com [toref-standards.com]
- 19. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-amino-2,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-amino-2,5-difluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
The selection of an optimal method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The methodologies and performance data presented herein are based on established analytical practices for structurally similar compounds and are framed within the validation guidelines of the International Council for Harmonisation (ICH)[1][2][3]. This ensures that the proposed methods are not only scientifically sound but also meet the stringent requirements of regulatory bodies.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These projections are derived from validation data for analogous halogenated aminobenzoic acid derivatives and serve as a baseline for method evaluation[4][5].
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Selectivity | High | Very High |
General Analytical Workflow
The overall process for the quantification of this compound, from sample receipt to final data reporting, follows a structured workflow. This ensures consistency and traceability throughout the analysis.
General workflow for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and intermediates. It offers a balance of speed, reliability, and cost-effectiveness.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility and proven performance for separating moderately polar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure adequate retention and sharp peak shapes.
-
Initial Conditions: 30% Acetonitrile / 70% Water (0.1% Formic Acid)
-
Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
UV Detection: Wavelength to be determined by UV scan of a standard solution, likely in the range of 254-300 nm based on the aromatic amine and ester chromophores.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Accurately weigh and dissolve the sample in the same solvent as the standards.
4. Method Validation:
-
The method must be validated according to ICH Q2(R2) guidelines[1][3][6], assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Rationale for Method Design:
Reverse-phase HPLC is the technique of choice due to the polarity of this compound. The C18 stationary phase provides a non-polar environment, allowing for good retention and separation from potential impurities. The use of a gradient elution ensures that both early and late-eluting compounds are effectively separated with optimal peak shapes. The addition of formic acid to the mobile phase helps to protonate the amino group, leading to improved peak symmetry and chromatographic performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace levels of this compound. Due to the low volatility of the analyte, a derivatization step is necessary.
Experimental Protocol
1. Derivatization:
-
A two-step derivatization is proposed:
-
N-acylation: React the amino group with an acylating agent (e.g., trifluoroacetic anhydride) to increase volatility and thermal stability.
-
This step is crucial as free amino groups can interact with the GC column, leading to poor peak shape and reproducibility.
-
Workflow for the derivatization of this compound for GC-MS analysis.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program allows for the separation of the derivatized analyte from any residual derivatizing agent and other sample components.
-
Injector Temperature: 260 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and method development, and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
4. Method Validation:
-
Similar to the HPLC method, the GC-MS method must be fully validated in accordance with ICH Q2(R2) guidelines[1][3][7], with particular attention to the consistency and completeness of the derivatization reaction.
Rationale for Method Design:
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization overcomes this limitation. The mass spectrometer provides an additional layer of selectivity, allowing for the unambiguous identification and quantification of the analyte, even in complex matrices. SIM mode is particularly advantageous for trace analysis, as it focuses the mass spectrometer on specific ions characteristic of the derivatized analyte, thereby increasing the signal-to-noise ratio.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. While HPLC-UV offers a robust and reliable method for routine analysis, GC-MS provides superior sensitivity and specificity for trace-level detection. Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and precise data to support pharmaceutical development and quality control activities.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Immunological Cross-Reactivity of Methyl 4-amino-2,5-difluorobenzoate Derivatives
This guide provides a comprehensive framework for assessing the immunological cross-reactivity of derivatives of Methyl 4-amino-2,5-difluorobenzoate. Designed for researchers, scientists, and drug development professionals, this document details the underlying immunological principles, robust experimental protocols, and data interpretation strategies necessary for evaluating the potential for immune-mediated adverse reactions.
Introduction: The Challenge of Small Molecule Immunogenicity
This compound and its analogs are common structural motifs in medicinal chemistry.[1] While strategic fluorination can enhance metabolic stability and pharmacokinetic profiles, the aniline substructure presents a potential liability for drug hypersensitivity reactions (DHRs).[1][2] Small molecules like these are typically not immunogenic on their own. However, they can become so through a process known as haptenization, where the molecule or its reactive metabolite covalently binds to endogenous proteins, forming a hapten-carrier complex.[3][4] This modified protein can then be processed and presented by antigen-presenting cells (APCs), leading to the activation of drug-specific T-cells and potentially B-cells, culminating in a DHR.[4][5]
Assessing the potential for cross-reactivity among structurally similar derivatives is a critical step in drug development. It allows for the selection of lead candidates with a lower risk of immunogenicity and helps in understanding the structure-activity relationships that govern immune recognition. This guide outlines a systematic approach to compare derivatives based on both antibody-mediated (humoral) and T-cell-mediated (cellular) responses.
Section 1: The Bioactivation Hypothesis and Hapten Formation
The immunogenic potential of fluoroaniline derivatives is often linked to their metabolic bioactivation.[2] Cytochrome P450 (CYP450) enzymes can hydroxylate the aniline ring, leading to the formation of reactive intermediates like quinoneimines.[2][6] These electrophilic species can then covalently bind to nucleophilic residues (e.g., cysteine, lysine) on host proteins, forming immunogenic adducts.[2][7] The position and number of fluorine substituents can significantly influence the rate of metabolism and the reactivity of these intermediates.[1][2]
Understanding this bioactivation pathway is fundamental to selecting relevant derivatives for comparison and interpreting cross-reactivity data.
Caption: Bioactivation pathway of fluoroaniline derivatives leading to hapten formation.
Section 2: Selection of Comparator Derivatives
To build a robust comparison, a panel of derivatives should be selected to probe the structural features critical for immune recognition. This panel includes the parent compound and strategically chosen analogs.
| Compound ID | Structure Name | Rationale for Inclusion |
| Cmpd-1 | This compound | Parent compound; primary immunogen reference. |
| Cmpd-2 | 4-Fluoroaniline | Core aniline structure without the ester; probes the role of the ester group.[8] |
| Cmpd-3 | Methyl 4-aminobenzoate | Non-fluorinated analog; assesses the impact of fluorine atoms on reactivity. |
| Cmpd-4 | Methyl 4-amino-2-fluorobenzoate | Positional isomer (mono-fluoro); evaluates the importance of fluorine position. |
| Cmpd-5 | Methyl 4-amino-3,5-difluorobenzoate | Positional isomer (di-fluoro); investigates steric and electronic effects of fluorine placement.[9] |
Section 3: Experimental Design for Cross-Reactivity Assessment
A comprehensive assessment requires evaluating both B-cell (antibody) and T-cell responses. The following workflow outlines the key experimental stages.
Caption: Overall experimental workflow for assessing immunological cross-reactivity.
Part 3.1: Protocol for Synthesis of Hapten-Carrier Conjugates
To elicit an immune response and to develop the necessary reagents for immunoassays, haptens must be conjugated to larger carrier proteins.[3][10] We will use Bovine Serum Albumin (BSA) for the ELISA coating antigen and Human Serum Albumin (HSA) for cell-based assays to mimic a more physiologically relevant carrier. The diazonium salt method is effective for conjugating aromatic amines.
Objective: To covalently link this compound (Cmpd-1) and comparator derivatives to BSA and HSA.
Methodology:
-
Diazotization of Hapten:
-
Dissolve 10 mg of the amino-benzoate derivative in 1 mL of 1 M HCl at 4°C.
-
Slowly add 1.1 molar equivalents of 1 M sodium nitrite (NaNO2) solution dropwise while maintaining the temperature at 4°C with constant stirring.
-
Stir the reaction mixture for 30 minutes on ice. The formation of the diazonium salt is indicated by a slight color change.
-
-
Carrier Protein Preparation:
-
Dissolve 50 mg of BSA or HSA in 5 mL of 0.1 M borate buffer (pH 9.0).
-
Cool the protein solution to 4°C in an ice bath.
-
-
Conjugation Reaction:
-
Slowly add the freshly prepared diazonium salt solution to the cold carrier protein solution dropwise with continuous stirring.
-
Maintain the pH of the reaction at 9.0 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed for 4 hours at 4°C with gentle stirring.
-
-
Purification of Conjugate:
-
Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS, pH 7.4) at 4°C for 48 hours with at least four buffer changes to remove unreacted hapten and reagents.
-
Alternatively, use a gel filtration (desalting) column to purify the conjugate.[10]
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Estimate the hapten density (moles of hapten per mole of protein) using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength of the azo-linked hapten.[11][12] This step is critical for ensuring reproducibility.[11]
-
Part 3.2: Protocol for Competitive ELISA (Humoral Cross-Reactivity)
A competitive ELISA is the standard format for detecting antibodies against small molecules.[13][14] This assay measures the ability of free derivatives (competitors) to inhibit the binding of polyclonal antibodies (raised against the Cmpd-1-KLH conjugate, not described here) to the immobilized parent hapten-carrier conjugate.
Objective: To determine the relative affinity of antibodies for each derivative, quantified as an IC50 value.
Methodology:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of Cmpd-1-BSA conjugate (2 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS).
-
Incubate for 2 hours at room temperature (RT).
-
Wash the plate 3 times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of each comparator derivative (Cmpd-1 to Cmpd-5) in assay buffer (PBS with 1% BSA).
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of anti-Cmpd-1 polyclonal antiserum (at a pre-determined optimal dilution).
-
Incubate for 1 hour at RT.
-
Transfer 100 µL of the antibody/competitor mixture to the coated and blocked assay plate.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (10-15 min).
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the percentage inhibition versus the log of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each derivative.
-
Part 3.3: Protocol for Lymphocyte Transformation Test (LTT) (Cellular Cross-Reactivity)
The LTT is an in vitro assay that measures the proliferation of memory T-cells in response to a drug, indicating prior sensitization.[15][16] It is a valuable tool for assessing drug-specific T-cell responses and cross-reactivity.[17]
Objective: To measure the proliferative response of T-cells (from a hypothetically sensitized donor) to the parent compound and its derivatives.
Methodology:
-
PBMC Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from heparinized whole blood of a sensitized donor using standard density gradient centrifugation (e.g., Ficoll-Paque).[16]
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture:
-
Plate 2 x 10^5 PBMCs in 200 µL of complete medium per well in a 96-well round-bottom plate.
-
Prepare a range of concentrations for each test compound (Cmpd-1 to Cmpd-5, typically from 1 to 100 µg/mL).[16] The compounds should be presented as conjugates with a non-immunogenic carrier or, if bioactivation is hypothesized, with a system that can process them. For this guide, we will use the hapten-HSA conjugates.
-
Add the test compounds to the wells in triplicate.
-
Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin, PHA).
-
-
Incubation:
-
Incubate the plates for 6 days at 37°C in a humidified 5% CO2 incubator.[16]
-
-
Proliferation Measurement (³H-Thymidine Incorporation):
-
On day 6, pulse each well with 1 µCi of ³H-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
-
-
Data Analysis:
Section 4: Comparative Data Analysis & Interpretation
The data from these assays allow for a quantitative comparison of the cross-reactivity potential of each derivative.
Table 1: Hypothetical Competitive ELISA Results
| Compound ID | Derivative Name | IC50 (µM) | % Cross-Reactivity* | Interpretation |
| Cmpd-1 | This compound | 1.2 | 100% | High affinity (Reference) |
| Cmpd-2 | 4-Fluoroaniline | 25.8 | 4.7% | Low cross-reactivity; ester is key epitope |
| Cmpd-3 | Methyl 4-aminobenzoate | 5.5 | 21.8% | Moderate cross-reactivity; fluorines enhance binding |
| Cmpd-4 | Methyl 4-amino-2-fluorobenzoate | 3.1 | 38.7% | High cross-reactivity; F at pos. 2 is important |
| Cmpd-5 | Methyl 4-amino-3,5-difluorobenzoate | 88.2 | 1.4% | Very low cross-reactivity; steric hindrance |
* % Cross-Reactivity = (IC50 of Cmpd-1 / IC50 of Test Compound) x 100
Interpretation: The ELISA data suggest that the antibody recognition is highly specific to the parent compound's structure. The presence and position of the fluorine atoms are critical, as shown by the reduced affinity for the non-fluorinated (Cmpd-3) and mono-fluorinated (Cmpd-4) analogs. The significant drop in reactivity for Cmpd-5 suggests that fluorine atoms at the 3 and 5 positions may sterically hinder antibody binding.
Table 2: Hypothetical Lymphocyte Transformation Test (LTT) Results
| Compound ID | Derivative Name | Peak Stimulation Index (SI) | Interpretation |
| Cmpd-1 | This compound | 8.5 | Strong positive response (Reference) |
| Cmpd-2 | 4-Fluoroaniline | 1.5 | Negative; suggests ester is part of T-cell epitope |
| Cmpd-3 | Methyl 4-aminobenzoate | 6.8 | Strong positive; T-cells recognize the core structure |
| Cmpd-4 | Methyl 4-amino-2-fluorobenzoate | 7.9 | Strong positive; indicates high cross-reactivity |
| Cmpd-5 | Methyl 4-amino-3,5-difluorobenzoate | 2.1 | Weak positive; altered recognition by T-cells |
Interpretation: The LTT results indicate that T-cells recognize a broader set of epitopes than antibodies. Both the non-fluorinated (Cmpd-3) and the mono-fluorinated (Cmpd-4) analogs induce strong T-cell proliferation, suggesting a high degree of cellular cross-reactivity. This implies that the core methyl aminobenzoate structure is the primary determinant for T-cell recognition, and that patients sensitized to the parent drug may react to these derivatives as well. The weak response to Cmpd-5 again points to altered recognition due to fluorine positioning.
Conclusion
This guide provides a validated framework for the systematic evaluation of immunological cross-reactivity for this compound derivatives. The combined use of in vitro immunoassays and cell-based functional assays provides a powerful approach to:
-
Quantify humoral and cellular cross-reactivity.
-
Identify the structural determinants (epitopes) responsible for immune recognition.
-
Inform the selection of drug candidates with an improved safety profile.
The data demonstrate that while antibody recognition can be highly specific, T-cell cross-reactivity may be broader, a critical consideration for predicting clinical DHRs.[19][20] Future work should focus on generating T-cell clones to further dissect the mechanisms of T-cell receptor interaction with the hapten-peptide-MHC complex.[4][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 4. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs [frontiersin.org]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 18. Value of the Lymphocyte Transformation Test for the Diagnosis of Drug-Induced Hypersensitivity Reactions in Hospitalized Patients with Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-amino-2,5-difluorobenzoate
For laboratory professionals engaged in the fast-paced world of research and drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of the entire chemical lifecycle, from acquisition to disposal.[1] The proper handling and disposal of specialized reagents like Methyl 4-amino-2,5-difluorobenzoate are not merely procedural formalities but are fundamental to ensuring personnel safety, environmental integrity, and regulatory compliance.[2] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and a deep understanding of chemical waste management principles.
Part 1: Pre-Disposal Hazard Assessment & Preparation
Key Hazard Considerations:
-
Toxicity: Many aromatic amines and fluorinated compounds exhibit toxic properties. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[5][6]
-
Reactivity: While specific reactivity data is limited, it is prudent to avoid mixing this waste with strong acids, bases, or oxidizing agents to prevent unforeseen hazardous reactions.[7]
Required Personal Protective Equipment (PPE) & Engineering Controls
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of the chemical or solvents used for rinsing. |
| Lab Coat | Standard laboratory coat | Provides a removable barrier to protect clothing and skin from contamination. |
| Closed-Toe Shoes | Shoes that fully cover the feet | Protects feet from potential spills. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for chemical disposal is that hazardous waste must never be disposed of via sewer systems, regular trash, or evaporation.[8] The following protocol outlines the correct procedure for managing this compound waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. As a fluorinated organic compound, this compound and any materials contaminated with it must be classified as halogenated organic waste .[9]
-
Action: Designate a specific, compatible waste container exclusively for halogenated organic waste. This container should be made of a material that will not react with the chemical or solvents, such as high-density polyethylene (HDPE) or glass.[4]
-
Causality: Segregating halogenated waste from non-halogenated streams is critical because they require different incineration conditions for safe and complete destruction.[3] Mixing waste streams can lead to regulatory violations and complicate the disposal process for your institution's Environmental Health and Safety (EHS) office.
Step 2: Containerizing Waste and Contaminated Materials
-
Primary Compound: If disposing of the neat compound (solid), transfer it carefully into the designated halogenated waste container.
-
Contaminated Labware:
-
Rinse any glassware or equipment that has come into contact with the chemical with a minimal amount of a suitable solvent (e.g., acetone or ethanol).[3]
-
Crucially, this first rinsate must be collected and added to the halogenated organic waste container. [8] Subsequent rinses of trace amounts may be handled according to institutional policy, but the initial, concentrated rinse is considered hazardous.
-
Solid waste, such as contaminated weighing paper or gloves, should also be placed in the designated solid halogenated waste stream.
-
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a strict regulatory requirement mandated by agencies like the EPA.[10]
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
Laboratories must store their hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
Action:
-
Keep the waste container securely capped at all times, except when adding waste.[8]
-
Store the container in the SAA, which should be under the direct control of laboratory personnel.
-
Ensure the SAA is equipped with secondary containment (such as a spill tray) to capture any potential leaks.[2]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.
-
Step 5: Arranging for Disposal
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup. EHS professionals are trained to handle the final transport and disposal in compliance with all federal and state regulations.[12]
Below is a visual representation of the disposal workflow.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify everyone in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
Cleanup (Small Spills):
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (like vermiculite or sand).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into the designated halogenated hazardous waste container.
-
Clean the spill area with soap and water.
-
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with the highest standards of laboratory practice. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority.[1]
References
- 1. mtu.edu [mtu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 4-amino-2,5-difluorobenzoate
Comprehensive Safety and Handling Guide: Methyl 4-amino-2,5-difluorobenzoate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS 952285-52-8). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring compliant waste management.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. Based on the Safety Data Sheet (SDS), this chemical is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of specific personal protective equipment (PPE) and adherence to strict handling protocols to prevent adverse health effects. Skin contact can lead to inflammation, itching, scaling, or blistering, while eye contact may result in redness, pain, or severe damage. Inhalation of dust or fumes can irritate the respiratory system[1].
Summary of Hazard Information
| Hazard Statement | GHS Classification | Potential Health Effects |
| H315 | Skin Irritation (Category 2) | Redness, itching, inflammation, blistering, or dryness of the skin.[1] |
| H319 | Serious Eye Irritation (Category 2A) | Redness, pain, and potential for severe eye damage.[1] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Irritation of the lungs and respiratory tract.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory when working with this compound[1]:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. While the specific glove type is not detailed in the primary SDS, for fluorinated aromatic compounds, nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Lab Coat/Protective Clothing: A full-sleeved lab coat must be worn to protect the skin and personal clothing from contamination.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low[1]. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.
Step-by-Step PPE Protocol (Donning and Doffing)
-
Donning (Putting On):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles or a face shield.
-
If required, put on a respirator.
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove eye and face protection.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: Safe Handling in the Laboratory
Adherence to a systematic operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Weighing:
-
Ventilation: All handling of solid this compound, including weighing, should be performed in a certified chemical fume hood to control dust and vapors[1].
-
Minimize Dust: Avoid actions that can generate dust, such as crushing or vigorous scraping.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of the compound into the laboratory atmosphere.
-
Avoid Contact: Be mindful to avoid contact with skin, eyes, and clothing throughout the procedure[1].
-
Hand Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn[1].
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1].
-
Keep it away from incompatible materials such as strong oxidizing agents[1].
dot
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Compliant Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or waste this compound should be collected in a designated, labeled hazardous waste container.
-
The container must be kept closed when not in use.
-
Dispose of the contents and the container at an approved waste disposal plant[1]. Do not dispose of it down the drain or in regular trash.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, bench liners, and disposable labware, should be considered contaminated.
-
Collect these materials in a separate, clearly labeled hazardous waste container.
-
Contaminated clothing should be removed immediately and washed before reuse[1].
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In case of skin contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention[1].
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention[1].
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after the material has been removed[1].
By adhering to these safety and handling guidelines, you can minimize the risks associated with this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







